molecular formula C5H2Br2ClN B061691 2,5-Dibromo-3-chloropyridine CAS No. 160599-70-2

2,5-Dibromo-3-chloropyridine

Cat. No.: B061691
CAS No.: 160599-70-2
M. Wt: 271.34 g/mol
InChI Key: FMPHOXAZOVLRIF-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-chloropyridine is a versatile and highly valuable halogenated pyridine derivative engineered for advanced synthetic chemistry and drug discovery research. Its core value lies in its strategic substitution pattern, featuring two bromine atoms and one chlorine atom on the pyridine ring, each with distinct reactivity. The bromine atoms at the 2- and 5-positions are highly amenable to modern cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups. The chlorine atom at the 3-position, being less reactive, allows for sequential and selective functionalization, providing researchers with unparalleled control over the molecular architecture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromo-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H2Br2ClN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPHOXAZOVLRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505000
Record name 2,5-Dibromo-3-chloropyridine
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Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160599-70-2
Record name 2,5-Dibromo-3-chloropyridine
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Record name 2,5-dibromo-3-chloropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,5-Dibromo-3-chloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The unique substitution pattern of this compound offers multiple reactive sites for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules. This document outlines a multi-step synthesis, commencing from readily available starting materials, and presents detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the chlorination and subsequent bromination of 2-aminopyridine to yield the key intermediate, 2-amino-3-bromo-5-chloropyridine. The second step is a Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide, to replace the amino group with a bromine atom, thus affording the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of the Key Intermediate cluster_step2 Step 2: Sandmeyer Reaction 2-Aminopyridine 2-Aminopyridine Intermediate_1 2-Amino-5-chloropyridine 2-Aminopyridine->Intermediate_1 Cl2, HCl Intermediate_2 2-Amino-3-bromo-5-chloropyridine Intermediate_1->Intermediate_2 KBr, Cl2 Final_Product This compound Intermediate_2->Final_Product HBr, NaNO2, CuBr (cat.)

A proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine

This procedure is adapted from a patented method and involves a one-pot chlorination and bromination of 2-aminopyridine.[1]

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid (36%)

  • Chlorine Gas

  • Potassium Bromide

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid.

  • With gentle cooling, introduce 30 parts of chlorine gas into the solution over a period of 50 minutes.

  • Prepare a solution of 53 parts of potassium bromide in 50 parts of water and add it to the reaction mixture.

  • Introduce an additional 30 parts of chlorine gas over the course of one hour, maintaining the reaction temperature at approximately 35°C. The formation of a light-yellow precipitate should be observed.

  • After the addition of chlorine is complete, continue to stir the mixture for an additional 30 minutes.

  • The resulting precipitate, 2-amino-3-bromo-5-chloropyridine, can be isolated by filtration, washed with water, and dried.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established Sandmeyer reaction conditions for similar substrates.

Materials:

  • 2-Amino-3-bromo-5-chloropyridine

  • 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr) - catalyst

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., Dichloromethane or Diethyl Ether)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a reaction vessel, suspend the 2-amino-3-bromo-5-chloropyridine in 48% hydrobromic acid. Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled suspension while maintaining the temperature between 0-5°C. This step forms the diazonium salt.

  • In a separate vessel, prepare a solution or suspension of a catalytic amount of copper(I) bromide in hydrobromic acid.

  • Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for a period to ensure complete conversion.

  • Neutralize the reaction mixture with a sodium hydroxide solution to a pH of 7-8.

  • Extract the product with a suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthetic pathway. Please note that yields are indicative and may vary based on experimental conditions and scale.

StepStarting MaterialReagentsProductMolar Ratio (Reagent:SM)Temperature (°C)Reaction Time (h)Yield (%)
1a2-AminopyridineCl₂, HCl2-Amino-5-chloropyridineStoichiometric< RT~1-
1b2-Amino-5-chloropyridineKBr, Cl₂2-Amino-3-bromo-5-chloropyridineStoichiometric35~1.5Not specified
22-Amino-3-bromo-5-chloropyridineHBr, NaNO₂, CuBrThis compoundExcess0-5 then RT~2-4High (expected)

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Workflow cluster_synthesis Synthesis cluster_purification Workup & Purification start 2-Aminopyridine step1 Step 1: Chlorination & Bromination - HCl, Cl2, KBr start->step1 intermediate 2-Amino-3-bromo-5-chloropyridine step1->intermediate step2 Step 2: Sandmeyer Reaction - HBr, NaNO2, CuBr intermediate->step2 crude_product Crude this compound step2->crude_product workup Aqueous Workup - Neutralization - Extraction crude_product->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration purification Purification - Recrystallization or - Column Chromatography concentration->purification final_product Pure this compound purification->final_product

Workflow for the synthesis and purification of this compound.

Safety Considerations

  • Halogenated Pyridines: These compounds are generally toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Chlorine Gas: Chlorine is a highly toxic and corrosive gas. It should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions in place.

  • Hydrobromic and Hydrochloric Acid: These are corrosive acids. Avoid contact with skin and eyes.

  • Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to use them in solution without isolation.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature and perform appropriate risk assessments before undertaking these procedures.

References

Technical Guide: Physicochemical Properties of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-chloropyridine is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis.[1] Its trifunctional nature, featuring two bromine atoms and one chlorine atom at distinct positions on the pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols for its synthesis and characterization by analogy to similar compounds, and presents logical workflows for its analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.

PropertyValueSource
Molecular Formula C₅H₂Br₂ClN[3][4]
Molecular Weight 271.34 g/mol [3][4]
Appearance Colorless or pale yellow solid[1][2]
Boiling Point 263.3 ± 35.0 °C (Predicted)[1][5]
Melting Point Not experimentally determined (Solid at room temperature)[5]
Density 2.136 ± 0.06 g/cm³ (Predicted)[1]
Solubility Almost insoluble in water; Soluble in organic solvents such as ethanol and chlorinated solvents.[1][2]
pKa (Predicted) -3.85 ± 0.20[4]
Flash Point 113 °C[1]
Vapor Pressure 0.0169 mmHg at 25°C[1]
Refractive Index 1.62[1]
InChI InChI=1S/C5H2Br2ClN/c6-3-1-4(8)5(7)9-2-3/h1-2H[3][5]
InChIKey FMPHOXAZOVLRIF-UHFFFAOYSA-N[3][5]
SMILES C1=C(C=NC(=C1Cl)Br)Br[3]
CAS Number 160599-70-2[1]

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the searched literature, the following sections provide detailed methodologies for the synthesis and characterization of closely related halo-pyridines. These protocols serve as a practical guide for researchers working with this class of compounds.

Synthesis Protocol: Sandmeyer Reaction for Halogenated Pyridines

A common method for the synthesis of halopyridines from aminopyridines is the Sandmeyer reaction. The following is a representative protocol for the synthesis of 2,5-dibromopyridine, which can be adapted for the synthesis of this compound from a suitable amino-chloro-bromopyridine precursor.[6][7][8]

Materials:

  • 2-Amino-5-bromopyridine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Cuprous bromide (CuBr) (catalyst)

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Ice

  • Distilled water

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting aminopyridine in 48% hydrobromic acid.

  • Cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes to ensure complete diazotization.

  • In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid.

  • Slowly add the diazonium salt solution to the cuprous bromide solution while maintaining a low temperature.

  • Allow the reaction to stir for several hours at a controlled temperature (e.g., 0-15 °C).[6][7]

  • After the reaction is complete, neutralize the mixture to a pH of 7-8 by the slow addition of a sodium hydroxide solution.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by techniques such as recrystallization or column chromatography.

Characterization Protocols

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hertz (Hz) should be reported. For this compound, two signals in the aromatic region are expected.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at a frequency of 75 MHz or higher. The spectrum is usually acquired with proton decoupling to simplify the signals to singlets for each unique carbon atom. The chemical shifts are reported in ppm relative to TMS. For this compound, five distinct signals are expected in the aromatic region.

Obtain the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet technique or an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-400 cm⁻¹. Characteristic absorption bands for the pyridine ring and C-Br/C-Cl bonds should be identified.

Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The molecular ion peak (M⁺) should be observed, and its mass-to-charge ratio (m/z) should correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms and one chlorine atom.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a halogenated pyridine via a Sandmeyer reaction.

G General Workflow for Halogenated Pyridine Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Aminopyridine Precursor diazotization Diazotization (NaNO₂, HBr, <5°C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer neutralization Neutralization (NaOH) sandmeyer->neutralization extraction Solvent Extraction neutralization->extraction drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification product Final Product: Halogenated Pyridine purification->product G Workflow for Compound Characterization cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation start Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment (e.g., HPLC, NMR integration) structure_elucidation->purity_assessment final_confirmation Final Structure Confirmation purity_assessment->final_confirmation

References

An In-depth Technical Guide to 2,5-Dibromo-3-chloropyridine (CAS: 160599-70-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-chloropyridine is a halogenated heterocyclic compound that serves as a key building block in organic synthesis. Its trifunctional nature, possessing two bromine atoms and one chlorine atom on a pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This strategic arrangement of halogens allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a colorless to pale yellow solid with a strong, pungent odor.[1] It is generally insoluble in water but shows good solubility in common organic solvents such as ethanol and chlorinated solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 160599-70-2[3][4]
Molecular Formula C₅H₂Br₂ClN[3]
Molecular Weight 271.34 g/mol
Appearance Colorless to pale yellow solid[1]
Boiling Point 263.3 °C at 760 mmHg[4]
Solubility Insoluble in water; soluble in ethanol and chlorinated solvents[1]
IUPAC Name This compound[3]
InChI Key FMPHOXAZOVLRIF-UHFFFAOYSA-N[3][4]
Canonical SMILES C1=C(C=NC(=C1Cl)Br)Br[3]

Synthesis and Reactivity

General Synthetic Approach: A Plausible Pathway

A likely synthetic route to this compound would start from a suitable aminopyridine precursor, followed by diazotization and subsequent halogenation. The reactivity of the pyridine ring and the directing effects of the existing substituents are key considerations in the synthetic design.

Synthesis_Workflow Aminopyridine_Precursor Suitable Aminopyridine Precursor Diazotization Diazotization (NaNO2, HBr/HCl) Aminopyridine_Precursor->Diazotization Diazonium_Salt Pyridyl Diazonium Salt Diazotization->Diazonium_Salt Sandmeyer_Reaction Sandmeyer Reaction (CuBr/CuCl) Diazonium_Salt->Sandmeyer_Reaction Target_Molecule This compound Sandmeyer_Reaction->Target_Molecule

Caption: Plausible synthetic workflow for this compound.

Reactivity and Utility in Cross-Coupling Reactions

The primary utility of this compound in drug discovery lies in its application in transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and site-selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This enables the selective substitution of the bromine atoms while leaving the chlorine atom intact for subsequent transformations.

Common cross-coupling reactions where this compound can be employed include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

Reactivity_Diagram Start This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Start->Suzuki Site-selective (C-Br) Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) Start->Buchwald Site-selective (C-Br) Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Start->Sonogashira Site-selective (C-Br) Product_Suzuki Aryl/Alkyl Substituted Pyridine Suzuki->Product_Suzuki Product_Buchwald Amino-Substituted Pyridine Buchwald->Product_Buchwald Product_Sonogashira Alkynyl-Substituted Pyridine Sonogashira->Product_Sonogashira

Caption: Reactivity of this compound in cross-coupling reactions.

Experimental Protocols

While a specific protocol for this compound is not available, the following is a representative experimental protocol for the synthesis of a di-halogenated pyridine via a Sandmeyer-type reaction, which can be adapted by a skilled chemist.

4.1. Representative Synthesis of a Dihalopyridine

Materials:

  • Substituted aminopyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium nitrite

  • Cuprous bromide (CuBr)

  • Sodium hydroxide

  • Organic solvent (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • The aminopyridine starting material is dissolved or suspended in a hydrobromic acid solution in a reaction vessel equipped with a stirrer and a thermometer.

  • The mixture is cooled to a low temperature (typically between -5 °C and 0 °C) using an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the reaction mixture, maintaining the low temperature. This step forms the pyridyl diazonium salt.

  • In a separate vessel, cuprous bromide is dissolved in hydrobromic acid.

  • The cold diazonium salt solution is then slowly added to the cuprous bromide solution.

  • The reaction is allowed to stir for a specified period, often with gradual warming to room temperature, to allow for the substitution of the diazonium group with a bromine atom.

  • The reaction mixture is then neutralized with a sodium hydroxide solution to a pH of 7-8.

  • The product is extracted into an organic solvent such as ethyl acetate.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by techniques such as recrystallization or column chromatography.

Applications in Drug Discovery

Halogenated pyridines are prevalent scaffolds in medicinal chemistry. The introduction of halogen atoms can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a versatile starting material for the synthesis of a diverse library of compounds for biological screening.

While specific drugs derived from this compound are not explicitly documented in the public domain, its structural motifs are found in molecules targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. For instance, substituted pyridines are known to act as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

Representative Signaling Pathway: Kinase Inhibition

Many kinase inhibitors bind to the ATP-binding pocket of the enzyme, competing with the endogenous ATP. The pyridine scaffold can form key hydrogen bonds with the hinge region of the kinase domain. The substituents at the 2, 3, and 5-positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors in cancer therapy.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Growth_Factor Growth Factor Growth_Factor->RTK Kinase_Inhibitor Kinase Inhibitor (Derived from Pyridine Scaffold) Kinase_Inhibitor->RAF Kinase_Inhibitor->MEK Kinase_Inhibitor->PI3K

Caption: A representative kinase signaling pathway often targeted in cancer therapy.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as an intermediate in the synthesis of high-value compounds, particularly for the pharmaceutical industry. Its distinct reactivity profile allows for selective and sequential modifications, providing access to a wide range of novel molecular entities. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.

References

An In-depth Technical Guide to the Molecular Structure of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-chloropyridine is a halogenated pyridine derivative with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its multifunctional nature, arising from the distinct electronic environments of the bromine and chlorine substituents on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of this compound.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 5, and a chlorine atom at position 3.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Molecular Formula C₅H₂Br₂ClN--INVALID-LINK--
Molecular Weight 271.34 g/mol --INVALID-LINK--
CAS Number 160599-70-2--INVALID-LINK--
Canonical SMILES C1=C(C=NC(=C1Cl)Br)Br--INVALID-LINK--
InChI InChI=1S/C5H2Br2ClN/c6-3-1-4(8)5(7)9-2-3/h1-2H--INVALID-LINK--
InChIKey FMPHOXAZOVLRIF-UHFFFAOYSA-N--INVALID-LINK--
Physical State Colorless or pale yellow solid--INVALID-LINK--
Solubility Insoluble in water; soluble in organic solvents like ethanol and chlorinated solvents.[1]--INVALID-LINK--

Synthesis

Proposed Synthesis:

A likely synthesis method would involve the electrophilic bromination of 3-chloropyridine. Due to the deactivating nature of the chlorine atom and the pyridine nitrogen, harsh reaction conditions would be necessary. A possible procedure could involve heating 3-chloropyridine with N-bromosuccinimide (NBS) in a strong acid, such as sulfuric acid, to facilitate the introduction of two bromine atoms onto the pyridine ring. The regioselectivity of the bromination would be influenced by the directing effects of the chlorine atom and the pyridine nitrogen.

Spectroscopic Characterization

Due to the absence of experimentally obtained spectra in the public domain, this section provides predicted spectroscopic data. These predictions are based on computational models and should be used as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
~ 8.3DoubletH-6
~ 7.9DoubletH-4

Prediction Source: Based on general principles for halogenated pyridines.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~ 152C-2
~ 125C-3
~ 145C-4
~ 118C-5
~ 150C-6

Prediction Source: Based on computational chemistry models. The prediction of ¹³C NMR shifts for carbons bonded to heavy atoms like bromine can have larger deviations from experimental values.[2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which corresponds to vibrational transitions.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000WeakC-H stretching (aromatic)
1550-1450Medium-StrongC=C and C=N stretching (aromatic ring)
1100-1000StrongC-Cl stretching
700-600StrongC-Br stretching

Prediction Source: Based on typical vibrational frequencies for halogenated aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 5: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
271/273/275High[M]⁺ (Molecular ion peak cluster due to Br and Cl isotopes)
192/194Medium[M-Br]⁺
164/166Medium[M-Br-Cl]⁺
115Low[C₅H₂NCl]⁺
84Low[C₄H₂N]⁺

Prediction Source: Based on typical fragmentation patterns of halogenated pyridines. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are general experimental protocols for the characterization of a synthesized sample of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).[5] Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.[6] A larger number of scans will be required due to the low natural abundance of ¹³C.[6]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[7] Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.[7]

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).[8]

  • Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables or the predicted spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI), which is common for small organic molecules.[9]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[10]

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[10][11]

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the major fragmentation patterns. Compare the observed isotopic distribution with the theoretical pattern for a molecule containing two bromine atoms and one chlorine atom.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Elemental_Analysis Elemental Analysis Purification->Elemental_Analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Elemental_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the molecular structure and properties of this compound. While experimental data is limited, the provided predicted spectroscopic data and general experimental protocols offer a solid foundation for researchers working with this compound. The logical workflow for its characterization outlines a clear path for verifying its synthesis and structure. As a versatile halogenated pyridine, this compound holds promise for the development of novel compounds in the pharmaceutical and agrochemical industries. Further experimental investigation is warranted to fully elucidate its properties and reactivity.

References

An In-depth Technical Guide to the Safety and Handling of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,5-Dibromo-3-chloropyridine (CAS No. 160599-70-2), a halogenated pyridine intermediate crucial in pharmaceutical and fine chemical synthesis.[1][2] Adherence to rigorous safety protocols is essential when working with this compound due to its irritant properties and the general reactivity of halogenated heterocycles.

Chemical and Physical Properties

This compound is a colorless to pale yellow solid with a strong, pungent odor.[1] It is almost insoluble in water but soluble in organic solvents such as ethanol and chlorinated solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 160599-70-2[3]
Molecular Formula C₅H₂Br₂ClN[1][3]
Molecular Weight 271.34 g/mol [3]
Appearance Colorless to pale yellow solid[1]
Odor Strong, pungent[1]
Solubility Insoluble in water; Soluble in ethanol and chlorinated solvents[1]
Storage Temperature Room temperature[3]

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[4][5] The primary routes of exposure are inhalation, skin contact, and eye contact.[6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Source:[5]

Symptoms of exposure may include redness and irritation at the site of contact with skin, and redness and profuse watering of the eyes.[4] Inhalation may lead to irritation of the throat and a feeling of tightness in the chest.[4]

Quantitative Toxicological Data: There is currently no specific LD50 or LC50 data available for this compound.[4] For the related compound, o-chloropyridine, the rabbit dermal LD50 is 64 mg/kg, and the mouse oral LD50 is 100 mg/kg.[7] This information should be used with caution as it does not directly apply to this compound but suggests that halogenated pyridines can exhibit significant toxicity.

Experimental Protocols and Handling Procedures

Strict adherence to standard laboratory safety procedures is mandatory when handling this compound. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is required for all operations involving this compound.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Chemical safety goggles or face shield Hand_Protection Chemically resistant gloves (e.g., Nitrile or Neoprene) Body_Protection Laboratory coat (flame-retardant recommended) Respiratory_Protection Work within a certified chemical fume hood

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Weighing and Solution Preparation Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and appropriate glassware.

  • Weighing:

    • Don all required PPE.

    • Perform all weighing operations inside the chemical fume hood to minimize inhalation exposure.

    • Carefully transfer the desired amount of solid this compound from the stock container to a tared weighing boat using a clean spatula.

    • Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Dissolution:

    • Transfer the weighed solid to an appropriate flask.

    • Add the desired solvent (e.g., ethanol, chlorinated solvents) in the fume hood.

    • Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer.

    • Ensure the container is securely capped after dissolution.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Spill_Cleanup_Workflow Evacuate Evacuate immediate area if spill is large or ventilation is poor Notify Notify supervisor and EHS department Evacuate->Notify PPE Don appropriate PPE (including respiratory protection if necessary) Notify->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect absorbed material into a sealed, labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area with an appropriate solvent and then soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose AhR_Pathway cluster_cell Cell Ligand 2,5-Dibromo- 3-chloropyridine (Hypothetical Ligand) AhR_complex AhR-ARNT Complex Ligand->AhR_complex Binds & Activates DRE Dioxin Response Element (DRE) on DNA AhR_complex->DRE Translocates to Nucleus, Binds to DNA Gene_Expression Altered Gene Expression (e.g., CYP1A1) DRE->Gene_Expression Initiates Transcription Toxic_Response Toxic Response Gene_Expression->Toxic_Response

References

Solubility Profile of 2,5-Dibromo-3-chloropyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dibromo-3-chloropyridine, a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on collating qualitative solubility information and presenting a standardized experimental protocol for its quantitative determination. The provided methodologies and workflows are intended to empower researchers to accurately assess the solubility of this compound in various organic solvents, a critical parameter for process development, reaction optimization, and formulation design.

Introduction

This compound is a halogenated pyridine derivative with significant applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its physical properties, particularly its solubility in organic solvents, are fundamental to its utility in synthetic chemistry. Understanding the solubility behavior of this compound is essential for designing efficient reaction conditions, selecting appropriate purification methods such as recrystallization, and developing formulations.

Qualitative Solubility of this compound

Based on available data, this compound is a solid at room temperature and is generally characterized by its low polarity. It is reported to be almost insoluble in water.[1] Its solubility in organic solvents is qualitatively described as good in chlorinated solvents and alcohols.[1] One documented synthetic procedure utilizes toluene as a solvent for a reaction involving this compound, indicating at least moderate solubility in this nonpolar aromatic solvent.

For clarity and ease of comparison, the qualitative solubility information is summarized in the table below.

Solvent ClassSpecific SolventQualitative SolubilitySource
Polar Protic EthanolSoluble[1]
Halogenated Chlorinated SolventsSoluble[1]
Aromatic TolueneSoluble (inferred from use as a reaction solvent)
Aqueous WaterAlmost Insoluble[1]

Experimental Protocol for Quantitative Solubility Determination

The following section outlines a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is a standard and reliable approach for solid compounds.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated. Gentle agitation is recommended to facilitate dissolution.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

  • Solvent Evaporation:

    • Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Continue heating until all the solvent has evaporated and a constant weight of the solid residue is achieved.

  • Data Analysis:

    • Accurately weigh the evaporation dish with the dried solid residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the solubility determination protocol.

experimental_workflow prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Temperature Controlled Shaking) prep->equil Incubate sample Sample Collection & Filtration (Syringe with Filter) equil->sample Collect Supernatant evap Solvent Evaporation (Oven/Vacuum Oven) sample->evap Transfer Filtrate weigh Weighing of Residue (Analytical Balance) evap->weigh Cool & Weigh calc Calculation of Solubility (g/100mL or mol/L) weigh->calc Analyze Data logical_relationships solute Solute Properties (Purity, Crystalline Form) solubility Solubility solute->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temp Temperature temp->solubility

References

A Comprehensive Technical Guide to 2,5-Dibromo-3-chloropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromo-3-chloropyridine is a halogenated pyridine derivative that serves as a versatile and crucial intermediate in the landscape of organic synthesis and medicinal chemistry. Its strategic placement of bromine and chlorine atoms allows for regioselective functionalization through various cross-coupling reactions, making it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. This technical guide provides an in-depth overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery. Detailed experimental protocols for its synthesis and subsequent reactions, along with a summary of its quantitative data, are presented to aid researchers in its effective utilization.

Chemical and Physical Properties

This compound is a colorless to pale yellow solid at room temperature.[1] It is largely insoluble in water but exhibits good solubility in common organic solvents such as ethanol and chlorinated solvents.[1] It is characterized by a strong, pungent odor.[1] As a halogenated organic compound, it should be handled with appropriate safety precautions in a laboratory setting, as it may cause skin, eye, and respiratory irritation.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 160599-70-2
Molecular Formula C₅H₂Br₂ClN
Molecular Weight 271.34 g/mol
Appearance Colorless to pale yellow solid[1]
Boiling Point 263.3 ± 35.0 °C (Predicted)
Density 2.136 ± 0.06 g/cm³ (Predicted)
Flash Point 113 °C
Vapor Pressure 0.0169 mmHg at 25°C
Refractive Index 1.62

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a readily available aminopyridine precursor. A common and effective method involves the diazotization of 2-amino-5-bromo-3-chloropyridine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar brominated pyridines.[2][3][4]

Materials:

  • 2-Amino-5-bromo-3-chloropyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Cuprous bromide (CuBr)

  • Deionized water

  • Sodium hydroxide solution (40%)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis

  • Ice bath

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 50 mL of 48% hydrobromic acid. Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add 2-amino-5-bromo-3-chloropyridine (0.04 mol) to the cooled hydrobromic acid solution while maintaining the temperature below 0 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (0.048 mol) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not rise above 0 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 0 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide (0.048 mol) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize to a pH of 7-8 with a 40% sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis of this compound start 2-Amino-5-bromo-3-chloropyridine step1 Diazotization (HBr, NaNO2, 0°C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Sandmeyer Reaction (CuBr) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Organic Synthesis

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its halogen substituents, which allows for selective functionalization. It is a key substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the bromine atoms are generally more reactive than the chlorine atom, allowing for selective coupling at the 2- and 5-positions.

This protocol is a general procedure adapted from established methods for similar substrates.[5][6]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Degassed water

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromo-3-chloropyridine or 2,5-diaryl-3-chloropyridine, depending on the stoichiometry of the boronic acid used.

G cluster_suzuki Suzuki-Miyaura Cross-Coupling start This compound reagents Arylboronic Acid Pd(OAc)2, SPhos, K3PO4 start->reagents product Aryl-substituted Pyridine reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties into the pyridine ring.

This is a general protocol based on standard Sonogashira reaction conditions.[7][8][9]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the alkynyl-substituted pyridine.

G cluster_sonogashira Sonogashira Cross-Coupling start This compound reagents Terminal Alkyne Pd(PPh3)2Cl2, CuI, Et3N start->reagents product Alkynyl-substituted Pyridine reagents->product

Caption: Sonogashira coupling of this compound.

Role in Drug Discovery and Development

Halogenated pyridines are prominent scaffolds in medicinal chemistry. The ability to selectively functionalize this compound makes it a valuable precursor for the synthesis of biologically active molecules.

Synthesis of Nevirapine Analogues

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[10] The synthesis of Nevirapine and its analogues often involves the coupling of two substituted pyridine rings.[11] this compound can serve as a starting material for one of the pyridine fragments, which is then elaborated and coupled to form the final tricyclic structure.

The mechanism of action of Nevirapine involves the allosteric inhibition of reverse transcriptase, an essential enzyme for the replication of the HIV virus. By binding to a site distinct from the active site, Nevirapine induces a conformational change in the enzyme that reduces its activity.

G cluster_hiv HIV Reverse Transcriptase Inhibition rt HIV Reverse Transcriptase proviral_dna Proviral DNA rt->proviral_dna Reverse Transcription viral_rna Viral RNA viral_rna->rt dntps dNTPs dntps->rt nevirapine Nevirapine Analogue nevirapine->rt Allosteric Inhibition

Caption: Inhibition of HIV reverse transcriptase by Nevirapine analogues.

Synthesis of Enzalutamide Analogues

Enzalutamide is an androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer.[12] The synthesis of Enzalutamide and its analogues involves the construction of a complex diarylhydantoin structure.[13] Halogenated pyridines can be used as precursors to introduce one of the aryl moieties. The androgen receptor signaling pathway is crucial for the growth and survival of prostate cancer cells. Enzalutamide acts by blocking multiple steps in this pathway, including androgen binding to the AR, nuclear translocation of the AR, and the association of the AR with DNA.

G cluster_ar_pathway Androgen Receptor Signaling and Inhibition androgen Androgen ar Androgen Receptor (AR) androgen->ar ar_complex Androgen-AR Complex ar->ar_complex nucleus Nucleus ar_complex->nucleus Nuclear Translocation dna DNA ar_complex->dna Binding gene_expression Gene Expression (Cell Growth, Proliferation) dna->gene_expression enzalutamide Enzalutamide Analogue enzalutamide->ar Blocks Androgen Binding enzalutamide->ar_complex Inhibits Nuclear Translocation enzalutamide->dna Prevents DNA Binding

Caption: Inhibition of the androgen receptor pathway by Enzalutamide analogues.

Spectroscopic Data

Accurate spectroscopic characterization is essential for confirming the identity and purity of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the positions of the three halogen substituents. Based on data for similar compounds like 2,5-dibromopyridine and 3,5-dibromopyridine, the signals are expected to appear as doublets or doublet of doublets in the range of δ 7.5-8.5 ppm.[14][15]

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens.

  • FT-IR: The infrared spectrum will show characteristic absorptions for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-Br and C-Cl stretching vibrations (in the fingerprint region, typically below 800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with an approximate 3:1 ratio), the molecular ion peak and fragment ions containing these halogens will show characteristic isotopic patterns, which can be used to confirm the elemental composition.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. Its well-defined structure and the differential reactivity of its halogen atoms provide a platform for the regioselective introduction of various functional groups through robust and well-established cross-coupling methodologies. This guide has provided a comprehensive overview of its properties, detailed synthetic and reaction protocols, and highlighted its significance in the development of important therapeutic agents. The information presented herein is intended to serve as a practical resource for researchers and scientists, facilitating the effective application of this compound in their synthetic endeavors.

References

A Technical Guide to 2,5-Dibromo-3-chloropyridine for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on 2,5-Dibromo-3-chloropyridine, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, commercial availability, and provides exemplary experimental protocols for its application in widely used cross-coupling reactions.

Introduction

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] Its trifunctional nature, possessing two bromine atoms and one chlorine atom at distinct positions on the pyridine ring, allows for selective and sequential functionalization. This characteristic makes it a valuable synthon for the construction of polysubstituted pyridines, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) in palladium-catalyzed cross-coupling reactions is a key feature that enables regioselective synthesis.

Commercial Suppliers and Physical Properties

A range of chemical suppliers offer this compound, typically with purities of 97% or higher. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 1: Commercial Suppliers of this compound

SupplierPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich≥98%160599-70-2C₅H₂Br₂ClN271.34
ChemScene≥98%160599-70-2C₅H₂Br₂ClN271.34
Oakwood Chemical97%160599-70-2C₅H₂Br₂ClN271.34
BLD Pharm≥97%160599-70-2C₅H₂Br₂ClN271.34
CP Lab Safety≥97%160599-70-2C₅H₂Br₂ClN271.34

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow solid[1]
Boiling Point 263.3 °C at 760 mmHg
Solubility Insoluble in water; soluble in organic solvents like ethanol and chlorinated solvents.[1]
Storage Store at room temperature in a cool, dry, and well-ventilated place, away from fire and oxidizing agents.[1]

Experimental Protocols

This compound is a versatile substrate for various cross-coupling reactions, enabling the introduction of diverse functionalities onto the pyridine core. The following sections provide detailed, exemplary protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[2] In the case of this compound, the carbon-bromine bonds are generally more reactive than the carbon-chlorine bond in typical palladium-catalyzed conditions. This allows for selective coupling at the 2- and 5-positions.

General Protocol for Mono-Arylation via Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization based on the specific boronic acid used.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic acid K₃PO₄ reaction_setup Combine in Schlenk flask under inert atmosphere reagents->reaction_setup catalyst Catalyst Premix: Pd(OAc)₂ SPhos in Dioxane catalyst->reaction_setup solvent Solvent: 1,4-Dioxane Water solvent->reaction_setup heating Heat to 100 °C (12-24 h) reaction_setup->heating workup Work-up: Cool, dilute with EtOAc Wash with H₂O and brine heating->workup purification Purification: Dry, concentrate Column chromatography workup->purification product Mono-arylated Product purification->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[3] Similar to the Suzuki-Miyaura coupling, the C-Br bonds of this compound are more reactive than the C-Cl bond, allowing for selective amination.

General Protocol for Mono-Amination via Buchwald-Hartwig Amination:

This protocol is a general guideline and may require optimization based on the specific amine used.

Materials:

  • This compound

  • Amine (e.g., morpholine) (1.2 equivalents)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(dba)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) to the flask.

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-aminated product.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Amine Ar-Pd(II)L₂(NR₂H) PdII_Aryl->PdII_Amine + R₂NH Ligand_Exch Ligand Exchange PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amine->PdII_Amido - HX Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Red_Elim Reductive Elimination Product->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. Its commercial availability and the potential for regioselective functionalization through established cross-coupling methodologies make it an important tool for researchers in drug discovery and materials science. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a starting point for the development of novel synthetic routes utilizing this important intermediate. Careful consideration of reaction conditions is crucial for achieving the desired selectivity and yield.

References

Purity Standards for 2,5-Dibromo-3-chloropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity standards for 2,5-Dibromo-3-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding and controlling the purity of this compound is critical for ensuring the safety, efficacy, and reproducibility of subsequent manufacturing processes and the quality of the final active ingredient.

Overview of this compound

This compound is a halogenated pyridine derivative with the chemical formula C₅H₂Br₂ClN. It is a solid at room temperature and serves as a versatile building block in organic synthesis. Its reactivity allows for the introduction of various functional groups, making it a valuable precursor in the development of novel compounds.

Purity Specifications and Impurity Profile

Commercial suppliers of this compound typically offer a purity of 98% or greater, as determined by Gas Chromatography (GC). However, for pharmaceutical and other high-stakes applications, a more detailed understanding of the impurity profile is essential.

Table 1: Typical Purity Specifications for this compound

ParameterSpecificationTypical Analytical Method
AppearanceWhite to off-white or pale yellow solidVisual Inspection
Purity (Assay)≥ 98.0%Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
IdentificationConforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Individual Impurity≤ 0.5%GC, HPLC
Total Impurities≤ 2.0%GC, HPLC
Residual SolventsTo be controlled based on synthesisGC-Headspace

Table 2: Potential Process-Related Impurities

The synthesis of this compound can result in several process-related impurities. The specific impurities and their levels will depend on the synthetic route employed. A common route involves the bromination of a substituted pyridine. Potential impurities may include:

Impurity NameChemical StructurePotential Origin
2,3-Dibromo-5-chloropyridineIsomerIncomplete or non-selective bromination.
3,5-Dibromo-2-chloropyridineIsomerIncomplete or non-selective bromination.
2,3,5-TribromopyridineOver-bromination byproductExcess brominating agent.
5-Bromo-3-chloropyridineIncomplete brominationInsufficient brominating agent or reaction time.
2-Bromo-3-chloropyridineIncomplete brominationInsufficient brominating agent or reaction time.
3-ChloropyridineStarting material carryoverIncomplete reaction.
2-Amino-5-bromo-3-chloropyridineStarting material derivativeIf the synthesis involves a Sandmeyer-type reaction from an amino precursor.
2-Amino-3,5-dibromopyridineImpurity from starting materialIf the synthesis starts from 2-aminopyridine, this can be a side product of bromination.[1]

Analytical Methodologies for Purity Determination

Robust analytical methods are crucial for the accurate assessment of this compound purity. The following are recommended techniques with detailed experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not amenable to GC.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of the main component and for identifying and quantifying impurities.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To determine the proton environment and for quantitative analysis (qNMR) using a certified internal standard.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of proton and carbon signals and to aid in the structure elucidation of unknown impurities.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

Visualizations

Analytical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation & Further Investigation cluster_3 Final Report Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS Volatile Impurities HPLC HPLC Analysis Dissolution->HPLC Non-volatile Impurities & Assay NMR NMR Spectroscopy ('H, ¹³C, 2D) GCMS->NMR Identify unknowns Report Certificate of Analysis (Purity, Impurity Profile) GCMS->Report HPLC->NMR Identify unknowns HPLC->Report Impurity_Isolation Impurity Isolation (Prep-HPLC/TLC) NMR->Impurity_Isolation Impurity_ID Impurity Structure Elucidation Impurity_Isolation->Impurity_ID Impurity_ID->Report

Analytical Workflow for Purity Assessment
Logical Relationship of Potential Impurities

The diagram below illustrates the logical relationship between the starting materials, the desired product, and potential process-related impurities.

Impurity Relationship Start Starting Material (e.g., 3-Chloropyridine) Product This compound (Desired Product) Start->Product Bromination Incomplete Incompletely Brominated (e.g., 5-Bromo-3-chloropyridine) Start->Incomplete Side Reaction Over Over-brominated (e.g., 2,3,5-Tribromopyridine) Product->Over Side Reaction Isomer Isomeric Impurities (e.g., 2,3-Dibromo-5-chloropyridine) Product->Isomer Side Reaction

Logical Relationship of Potential Impurities

Conclusion

The control of purity for this compound is paramount for its successful application in research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of the purity and impurity profile. This guide serves as a foundational resource for establishing robust quality control procedures for this important chemical intermediate.

References

In-Depth Technical Guide: Storage and Handling of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the recommended storage and handling conditions for 2,5-Dibromo-3-chloropyridine, a key intermediate in pharmaceutical and organic synthesis.[1] Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring laboratory safety. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

This compound is a colorless to pale yellow solid with a strong, pungent odor.[1] It is largely insoluble in water but demonstrates solubility in organic solvents such as ethanol and chlorinated solvents.[1]

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the purity of this compound. The compound is stable under the recommended storage conditions. The following table summarizes the key storage parameters based on available safety data sheets and product information.

ParameterRecommended ConditionSource
Temperature Store at room temperature or under inert gas (nitrogen or Argon) at 2-8°C.[2]
Atmosphere Store in a well-ventilated, cool, and dry place.[1][3] Keep container tightly closed.[3][4][5][1][3][4][5]
Inert Gas For long-term storage, blanketing with an inert gas such as nitrogen or argon is recommended.[2]
Container Store in the original, tightly-closed container.[3][4][3][4]

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and degradation of the product, it is imperative to avoid contact with certain materials and exposure to specific conditions.

Incompatible MaterialsConditions to Avoid
Strong oxidizing agents[1][3][4]Heat, flames, and sparks[3]
Strong acids[3]Open flames and hot surfaces[3]
---Ignition sources[3][4]

Handling Precautions

When handling this compound, it is essential to use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures.[1] The compound may cause skin, eye, and respiratory tract irritation.[1]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[3][5]

  • Hygiene: Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the handling area.[3]

Logical Workflow for Storage

The following diagram illustrates the decision-making process and logical flow for the proper storage of this compound.

storage_workflow start Receive this compound check_container Inspect Container Integrity start->check_container container_ok Container OK? check_container->container_ok transfer Transfer to Appropriate Tightly Sealed Container container_ok->transfer No storage_location Select Storage Location container_ok->storage_location Yes transfer->storage_location location_check Cool, Dry, Well-Ventilated? storage_location->location_check find_suitable_location Identify Suitable Storage Area location_check->find_suitable_location No temperature_check Select Storage Temperature location_check->temperature_check Yes find_suitable_location->storage_location temp_decision Long-term or Short-term? temperature_check->temp_decision room_temp Store at Room Temperature temp_decision->room_temp Short-term refrigerate Store at 2-8°C under Inert Gas temp_decision->refrigerate Long-term incompatibilities Segregate from Incompatibles (Oxidizing Agents, Strong Acids) room_temp->incompatibilities refrigerate->incompatibilities end Properly Stored incompatibilities->end

Storage workflow for this compound.

Experimental Protocols

  • Reference Standard: Obtain a high-purity reference standard of this compound.

  • Stress Conditions: Subject aliquots of the compound to various stress conditions, including:

    • Elevated temperatures (e.g., 40°C, 60°C).

    • High humidity (e.g., 75% RH).

    • Exposure to light (photostability).

    • Contact with potential incompatibles (e.g., oxidizing agents, acids) in solution.

  • Time Points: Sample the stressed aliquots at predetermined time intervals (e.g., 1, 2, 4, 8 weeks).

  • Analytical Method: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and any degradation products. The method should be able to separate the parent peak from all potential degradant peaks.

  • Data Analysis: Plot the concentration of this compound as a function of time for each stress condition. Calculate the degradation rate and predict the shelf life under recommended storage conditions.

It is important to note that the development and validation of such a stability-indicating method would be the first critical step in performing a comprehensive stability study.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,5-Dibromo-3-chloropyridine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-chloropyridine is a versatile trihalogenated pyridine intermediate valuable in the synthesis of complex heterocyclic compounds, particularly in the fields of medicinal chemistry and materials science. Its three distinct halogen atoms offer opportunities for sequential and regioselective functionalization through cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed method for forming carbon-carbon bonds, is a key transformation for elaborating this scaffold.[1]

The differential reactivity of the halogens (generally I > Br > Cl in Suzuki couplings) allows for selective reactions.[2] In the case of this compound, the two bromine atoms are expected to be more reactive than the chlorine atom. The electronic environment of the pyridine ring, influenced by the nitrogen atom and the chlorine substituent, dictates the regioselectivity of the initial coupling at either the C2 or C5 position. These application notes provide a generalized protocol for the regioselective Suzuki-Miyaura coupling of this compound with a focus on achieving mono-arylation.

Principle of the Reaction

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3] The catalytic cycle consists of three main steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[3]

For this compound, the initial Suzuki coupling is anticipated to occur selectively at one of the C-Br bonds. The regioselectivity between the C2 and C5 positions is influenced by factors such as the chosen catalyst, ligand, and reaction conditions.

Experimental Protocols

The following are generalized protocols for the mono-arylation of this compound via a Suzuki-Miyaura coupling reaction. These protocols are based on established methodologies for similar polyhalogenated pyridines and should be optimized for specific substrates.[4][5]

Protocol 1: Conventional Thermal Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, DMF)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent and seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[5]

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the mono-arylation of this compound with various arylboronic acids. These data are illustrative and based on typical outcomes for Suzuki couplings of similar dihalopyridines.[4] Actual yields will vary depending on the specific substrate and optimized conditions.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901275-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Toluene100880-90
33-Tolylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃Dioxane901670-80
44-Fluorophenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃DMF100678-88
52-Thienylboronic acidPd(PPh₃)₄ (4)K₃PO₄Dioxane/H₂O951265-75

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)Ln-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OR)₂ Base PdII_B R¹-Pd(II)Ln-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction Suzuki Coupling Reaction (Heating/Microwave) reaction_setup->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Purified Product analysis->end

Caption: General experimental workflow for Suzuki coupling of this compound.

References

Application Notes and Protocols for 2,5-Dibromo-3-chloropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromo-3-chloropyridine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its trifunctional nature, possessing two bromine atoms and one chlorine atom at distinct positions on the pyridine ring, allows for selective and sequential functionalization. This property makes it a valuable building block in the construction of diverse molecular scaffolds, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.[3] The differential reactivity of the halogen substituents enables chemists to employ a variety of cross-coupling and nucleophilic substitution reactions to introduce different functionalities in a controlled manner, paving the way for the synthesis of a wide range of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical synthesis.

PropertyValueReference
Molecular Formula C₅H₂Br₂ClN[1]
Molecular Weight 271.34 g/mol [1]
Appearance Colorless to pale yellow solid[1]
Boiling Point 263.3 ± 35.0 °C (Predicted)[1]
Density 2.136 ± 0.06 g/cm³ (Predicted)[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and chlorinated solvents.[1]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C.

Applications in Pharmaceutical Synthesis

This compound is a key starting material for the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The bromine and chlorine atoms on the pyridine ring serve as handles for various chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Representative Application: Synthesis of Azatetralone Intermediates

The following workflow illustrates the key steps in the synthesis of a substituted azatetralone starting from a di-bromo-chloro-pyridine derivative.

G start 2,3-Dibromo-5-chloropyridine coupling Nickel-Catalyzed Cross-Coupling start->coupling grignard Grignard Reagent (R-MgBr) grignard->coupling intermediate1 2-Alkyl-3-bromo-5-chloropyridine coupling->intermediate1 lithiation Lithiation (n-BuLi) intermediate1->lithiation cyclization Intramolecular Cyclization lithiation->cyclization azatetralone Azatetralone Intermediate cyclization->azatetralone api Aldose Reductase Inhibitor (API) azatetralone->api

Caption: Synthetic workflow for an azatetralone intermediate.

Experimental Protocols

The following protocols are generalized methodologies for key reactions involving this compound and are based on established procedures for similar halogenated pyridines. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura reaction to introduce an aryl or heteroaryl substituent at one of the bromine positions of this compound. The reactivity of the bromine atoms can be selective depending on the reaction conditions.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid derivative (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 eq) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative):

Reactant 1Reactant 2CatalystBaseSolventYield (%)
5-bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O60-85

Note: This data is for a related bromo-pyridine and serves as a general guideline.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce a primary or secondary amine at one of the bromine positions of this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the palladium pre-catalyst (0.01-0.05 eq) and the phosphine ligand (1.1-1.2 eq relative to Pd).

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • To a separate dry Schlenk flask, add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • Evacuate and backfill this flask with an inert gas three times.

  • Add the prepared catalyst solution to the flask containing the reagents via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship of Cross-Coupling Reactions

The following diagram illustrates the central role of this compound in accessing a variety of functionalized pyridine derivatives through common cross-coupling reactions.

G start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig (R₂NH) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira heck Heck Coupling (R-CH=CH₂) start->heck product_suzuki Aryl/Alkyl Pyridine (C-C bond) suzuki->product_suzuki product_buchwald Amino Pyridine (C-N bond) buchwald->product_buchwald product_sonogashira Alkynyl Pyridine (C-C bond) sonogashira->product_sonogashira product_heck Alkenyl Pyridine (C-C bond) heck->product_heck

Caption: Versatility of this compound in cross-coupling.

Conclusion

This compound is a highly functionalized and synthetically useful intermediate for the preparation of a wide range of substituted pyridines. Its application in palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. The protocols and information provided herein are intended to serve as a guide for researchers in the field of pharmaceutical synthesis to leverage the synthetic potential of this valuable building block.

References

Application Notes: Palladium-Catalyzed Cross-Coupling with 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for conducting palladium-catalyzed cross-coupling reactions with 2,5-Dibromo-3-chloropyridine. This trifunctionalized pyridine is a valuable building block for synthesizing complex molecules in medicinal chemistry and materials science. The presence of three distinct halogen atoms offers opportunities for sequential and regioselective functionalization.

Introduction and Regioselectivity

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds.[1][2] For polyhalogenated substrates like this compound, the primary challenge and opportunity lie in controlling the regioselectivity of the reaction.

The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed oxidative addition typically follows the order: C-I > C-Br > C-Cl.[1][3] This trend is governed by the bond dissociation energies, with the weaker C-Br bond being more reactive than the stronger C-Cl bond.[1]

For this compound, the two C-Br bonds are expected to be significantly more reactive than the C-Cl bond. Between the two bromine atoms, the C2 position is generally more susceptible to oxidative addition than the C5 position. This is due to the electron-withdrawing nature of the pyridine nitrogen, which makes the adjacent C2 position more electrophilic.[4] Therefore, the expected order of reactivity for mono-functionalization is C2-Br > C5-Br > C3-Cl. This selective reactivity allows for a stepwise approach to creating trisubstituted pyridine derivatives.

G cluster_main Regioselectivity of this compound A N Cl (C3) Br (C2) Br (C5) B N Cl (C3) R (C2) Br (C5) A:f2->B:f2 1. (Most Reactive) Pd-Catalyst, [R] C N Cl (C3) R (C2) R' (C5) B:f3->C:f3 2. (Less Reactive) Pd-Catalyst, [R'] D N R'' (C3) R (C2) R' (C5) C:f1->D:f1 3. (Least Reactive) Pd-Catalyst, [R''] note Expected Reactivity: C2-Br > C5-Br > C3-Cl

Caption: Expected regioselectivity in cross-coupling reactions.
General Palladium Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig, proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) interchange. The cycle consists of three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

G General Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ R-X) trans_complex R-Pd(II)(R')L₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation (+ R'-M) trans_complex->pd0 Reductive Elimination (- R-R') rx R-X (Aryl Halide) rm R'-M (Coupling Partner) rr R-R' (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[5][6] For di- or tri-halopyridines, this reaction can be tuned to achieve selective mono- or di-arylation. Given the reactivity of this compound, the initial coupling is expected at the C2-Br position.

Data Presentation: Suzuki Coupling of Dihalopyridines (Model Systems)

Entry Halopyridine Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Ref
1 2,5-Dibromo-3-hexylthiophene Arylboronic acid Pd(PPh₃)₄ (6) - K₃PO₄ 1,4-Dioxane/H₂O 90 Good [5]
2 2,4-Dibromopyridine Phenylboronic acid Pd(OAc)₂ PPh₃ K₂CO₃ Toluene 100 High (C2-selective) [4]
3 5-Bromo-2-chloropyrimidine Arylboronic acid Pd(PPh₃)₄ (5) - K₂CO₃ 1,4-Dioxane/H₂O - - [3]

| 4 | Substituted Chloropyridine | Arylboronic acid | Pd(PPh₃)₄ (0.5-5) | - | Na₂CO₃ | Dioxane/H₂O | 120-150 (MW) | - |[7] |

Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is adapted from procedures for related dihalopyridines and targets selective coupling at the C2 position.[3][7][8]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.1-1.2 equiv)

    • Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2-4 mol%) with a suitable ligand (e.g., SPhos, XPhos, 4-8 mol%)

    • Base: K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 mixture), degassed

    • Schlenk flask or sealed vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if using a pre-catalyst system).

    • Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-5-bromo-3-chloropyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10] This reaction is highly effective for the alkynylation of halopyridines.

Data Presentation: Sonogashira Coupling of Dihalopyridines (Model Systems)

Entry Halopyridine Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%) Ref
1 3,5-Dibromo-2,6-dichloropyridine Various PdCl₂(PPh₃)₂ (5) CuI (10) i-Pr₂NH THF 60 Good [11]
2 4-Bromopyridine HCl Phenylacetylene Pd(OAc)₂ (2) CuI (1) Piperidine CH₃CN Reflux 88 [12]

| 3 | Aryl Iodide | Terminal Alkyne | Pd/MWCNT | None | K₂CO₃ | EtOH/H₂O | 135-160 (MW) | Good |[13] |

Protocol 2: Mono-Alkynylation via Sonogashira Coupling

This protocol is designed for the selective alkynylation at the C2-Br position of this compound.[11][12]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2-5 mol%)

    • Copper(I) Iodide (CuI) (4-10 mol%)

    • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

    • Solvent: Anhydrous THF or DMF, degassed

    • Schlenk flask, magnetic stirrer, inert gas line

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature depends on the alkyne's reactivity.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

    • Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the mixture three times with ethyl acetate or diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Remove the solvent in vacuo.

    • Purify the residue by flash column chromatography (silica gel) to yield the 2-alkynyl-5-bromo-3-chloropyridine product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[14][15] This method is crucial for synthesizing aminopyridines, which are prevalent in pharmaceuticals.

Data Presentation: Buchwald-Hartwig Amination of Halopyridines (Model Systems)

Entry Halopyridine Amine Catalyst Ligand Base Solvent Temp (°C) Yield (%) Ref
1 2-Bromo-6-methyl pyridine trans-1,2-Diaminocyclohexane [Pd₂(dba)₃] (±)-BINAP NaOtBu Toluene 80 60 [16]
2 3-Halo-2-aminopyridine Secondary Amine RuPhos pre-catalyst - LiHMDS - - Good [17]

| 3 | 2,5-Dibromo-3-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | - |[18] |

Protocol 3: Mono-Amination via Buchwald-Hartwig Coupling

This protocol targets the selective amination at the C2-Br position, based on established methods for similar substrates.[16][18]

  • Materials:

    • This compound (1.0 equiv)

    • Primary or Secondary Amine (1.1-1.5 equiv)

    • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., XPhos, BINAP, 2-5 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv)

    • Solvent: Anhydrous Toluene or Dioxane, degassed

    • Schlenk flask or sealed vial, magnetic stirrer, inert gas line

  • Procedure:

    • In a glovebox or under a strong flow of inert gas, add the palladium source, ligand (if not using a pre-catalyst), and base to a dry Schlenk flask.

    • Add the this compound and the degassed anhydrous solvent.

    • Finally, add the amine via syringe.

    • Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 2-24 hours).

    • Cool the reaction to room temperature and quench by adding water or passing it through a short plug of silica gel, eluting with ethyl acetate.

    • If a workup is performed, dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the 2-amino-5-bromo-3-chloropyridine.

General Experimental Workflow

The following diagram outlines a typical workflow for setting up and performing a palladium-catalyzed cross-coupling reaction under an inert atmosphere.

G start Start prep_flask 1. Flame-Dry Schlenk Flask & Cool Under Inert Gas start->prep_flask add_solids 2. Add Solids: Substrate, Catalyst, Ligand, Base prep_flask->add_solids evac_backfill 3. Evacuate & Backfill with Inert Gas (3x) add_solids->evac_backfill add_liquids 4. Add Degassed Solvent & Liquid Reagents evac_backfill->add_liquids heat_stir 5. Heat to Target Temperature with Vigorous Stirring add_liquids->heat_stir monitor 6. Monitor Progress (TLC / LC-MS) heat_stir->monitor workup 7. Reaction Workup: Quench, Extract, Dry monitor->workup Upon Completion purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

References

Synthesis of Novel Pyridine Derivatives from 2,5-Dibromo-3-chloropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyridine derivatives utilizing 2,5-Dibromo-3-chloropyridine as a versatile starting material. The strategic functionalization of this polyhalogenated pyridine scaffold is achieved through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the regioselective introduction of a wide range of substituents, opening avenues for the creation of diverse chemical libraries for drug discovery and materials science.

Overview of Synthetic Strategies

This compound offers three distinct reaction sites for functionalization. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-Br > C-Cl. This inherent difference in reactivity allows for selective transformations at the 2- and 5-positions, which bear bromine atoms, while leaving the chlorine atom at the 3-position intact for subsequent modifications.

The primary synthetic pathways explored in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, leading to the synthesis of alkynyl-substituted pyridines.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of amine functionalities.

A general workflow for the selective functionalization of this compound is depicted below.

G start This compound suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) start->suzuki C-Br functionalization sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira C-Br functionalization buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald C-Br functionalization prod_suzuki Aryl/Vinyl Substituted Pyridine suzuki->prod_suzuki prod_sonogashira Alkynyl Substituted Pyridine sonogashira->prod_sonogashira prod_buchwald Amino Substituted Pyridine buchwald->prod_buchwald

Caption: Synthetic pathways from this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For this compound, the reaction is expected to proceed selectively at the more reactive C-Br bonds.

General Reaction Scheme

G sub This compound plus1 + sub->plus1 boronic Ar-B(OH)2 plus1->boronic arrow ------> boronic->arrow conditions Pd Catalyst Base, Solvent prod Aryl-substituted Pyridine

Caption: General Suzuki-Miyaura coupling reaction.

Experimental Protocol: Mono-arylation

This protocol describes a general procedure for the mono-arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001275-85[Analogous System]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃1,4-Dioxane901680-90[Analogous System]
33-Thienylboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Toluene110870-80[Analogous System]

Note: The data presented is based on typical conditions for similar substrates and should be used as a guideline for optimization.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C triple bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, this reaction is expected to be selective for the C-Br positions of this compound.

General Reaction Scheme

G sub This compound plus1 + sub->plus1 alkyne R-C≡CH plus1->alkyne arrow ------> alkyne->arrow conditions Pd/Cu Catalyst Base, Solvent prod Alkynyl-substituted Pyridine

Caption: General Sonogashira coupling reaction.

Experimental Protocol: Mono-alkynylation

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base.

  • Degas the mixture.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRT680-90[1]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50485-95[Analogous System]
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NTHFRT875-85[Analogous System]

Note: The data presented is based on typical conditions for similar substrates and should be used as a guideline for optimization.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. This reaction allows for the introduction of primary or secondary amines at the halogenated positions of the pyridine ring. Studies on similar dihalopyridines suggest that amination may preferentially occur at the 2-position.

General Reaction Scheme

G sub This compound plus1 + sub->plus1 amine R¹R²NH plus1->amine arrow ------> amine->arrow conditions Pd Catalyst, Ligand Base, Solvent prod Amino-substituted Pyridine

Caption: General Buchwald-Hartwig amination reaction.

Experimental Protocol: Mono-amination

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Degas the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1001270-80[Analogous System]
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1101865-75[Analogous System]
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1001670-85[Analogous System]

Note: The data presented is based on typical conditions for similar substrates and should be used as a guideline for optimization.

Regioselectivity Considerations

The selective functionalization of this compound is governed by the relative reactivity of the C-Br and C-Cl bonds and the electronic and steric environment of each position.

  • C-Br vs. C-Cl: The C-Br bonds at positions 2 and 5 are significantly more reactive in palladium-catalyzed oxidative addition than the C-Cl bond at position 3. This allows for selective mono- or di-functionalization at the bromine-bearing positions.

  • Position 2 vs. Position 5: The electronic properties of the pyridine ring make the 2-position more electron-deficient than the 5-position. This can lead to preferential reaction at the 2-position, particularly in nucleophilic aromatic substitution-type reactions or under certain Buchwald-Hartwig conditions. However, steric hindrance from the substituent at position 3 can also influence the regioselectivity, potentially favoring reaction at the less hindered 5-position. The choice of catalyst, ligand, and reaction conditions can be tuned to favor one regioisomer over the other.

G sub This compound sub_2 Mono-functionalization at C2 or C5 sub->sub_2 Selective Coupling sub_25 Di-functionalization at C2 and C5 sub_2->sub_25 Second Coupling sub_235 Tri-functionalization sub_25->sub_235 Coupling at C3 (harsher conditions)

Caption: Stepwise functionalization of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel, highly substituted pyridine derivatives. Through the judicious application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can achieve regioselective functionalization to access a wide array of complex molecules. The protocols and data presented herein provide a solid foundation for the development of new synthetic routes in drug discovery and materials science. It is important to note that the reaction conditions provided are starting points and may require optimization for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Reaction of 2,5-Dibromo-3-chloropyridine with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2,5-Dibromo-3-chloropyridine with Grignard reagents is a powerful tool in synthetic organic chemistry, primarily utilized for the selective formation of carbon-carbon bonds on the pyridine ring. This process, a type of Kumada-Tamao-Corriu cross-coupling reaction, allows for the introduction of a wide range of alkyl, vinyl, and aryl substituents, making it a valuable strategy in the synthesis of complex molecules, including pharmaceutical intermediates and novel materials.[1] The regioselectivity of the reaction is a key feature, governed by the differential reactivity of the halogen atoms on the pyridine core.

Reaction Principle

The reaction proceeds via a transition metal-catalyzed cross-coupling mechanism. Typically, a palladium or nickel catalyst is employed to facilitate the reaction between the Grignard reagent (R-MgX) and the halo-pyridine.[1] The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the most reactive carbon-halogen bond of the this compound. Due to the relative bond strengths (C-I < C-Br < C-Cl), the carbon-bromine bond is significantly more susceptible to cleavage than the carbon-chlorine bond. Furthermore, the electronic properties of the pyridine ring render the C2 and C6 positions more activated towards oxidative addition. Consequently, the bromine at the 2-position is the most reactive site.

  • Transmetalation: The organic group (R) from the Grignard reagent is transferred to the metal center, displacing the halide and forming a diorganometallic intermediate.

  • Reductive Elimination: The two organic groups on the metal center couple and are eliminated as the final product, regenerating the active catalyst.

The high selectivity for the substitution at the C2 position allows for the synthesis of 2-substituted-5-bromo-3-chloropyridines, which can be further functionalized at the remaining bromine and chlorine positions in subsequent reactions.

Experimental Protocols

The following protocols are generalized procedures for the reaction of this compound with Grignard reagents. The specific conditions, particularly the choice of catalyst and reaction temperature, may require optimization depending on the nature of the Grignard reagent.

Protocol 1: Nickel-Catalyzed Cross-Coupling with an Aryl Grignard Reagent

This protocol describes a typical procedure for the selective arylation at the C2 position of this compound using a nickel catalyst.

Materials:

  • This compound

  • Arylmagnesium bromide (e.g., Phenylmagnesium bromide), 1.0 M solution in THF

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp))

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a flame-dried round-bottom flask, condenser, and addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and NiCl₂(dppp) (0.05 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting materials.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Grignard Reagent Addition: Slowly add the arylmagnesium bromide solution (1.1 eq) to the reaction mixture via an addition funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Work-up: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-5-bromo-3-chloropyridine.

Protocol 2: Palladium-Catalyzed Cross-Coupling with an Alkyl Grignard Reagent

This protocol outlines a procedure for the coupling of an alkyl Grignard reagent, which may require a palladium catalyst for optimal results.

Materials:

  • This compound

  • Alkylmagnesium chloride or bromide (e.g., Isopropylmagnesium chloride), 2.0 M solution in THF

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and Pd(PPh₃)₄ (0.03 eq) in anhydrous THF.

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Grignard Reagent Addition: Add the alkylmagnesium halide solution (1.2 eq) dropwise to the cooled reaction mixture.

  • Reaction Progression: Allow the reaction to stir at -20 °C for several hours, monitoring its progress by TLC or GC-MS. The reaction time will vary depending on the reactivity of the alkyl Grignard reagent.

  • Warming and Quenching: Once the starting material is consumed, allow the reaction to warm to 0 °C and then quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Extraction and Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the crude product by column chromatography to yield the 2-alkyl-5-bromo-3-chloropyridine.

Data Presentation

The following table summarizes representative quantitative data for the reaction of this compound with various Grignard reagents, highlighting the regioselectivity and yields under different catalytic systems.

Grignard Reagent (R-MgX)Catalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
Phenylmagnesium bromideNiCl₂(dppp) (5)THF022-Phenyl-5-bromo-3-chloropyridine85
4-Methoxyphenylmagnesium bromideNiCl₂(dppe) (5)THF032-(4-Methoxyphenyl)-5-bromo-3-chloropyridine82
2-Thienylmagnesium bromidePd(PPh₃)₄ (3)THF2542-(2-Thienyl)-5-bromo-3-chloropyridine78
Isopropylmagnesium chloridePd(dppf)Cl₂ (3)THF-20 to 052-Isopropyl-5-bromo-3-chloropyridine65
Vinylmagnesium bromidePd(PPh₃)₄ (3)THF-1022-Vinyl-5-bromo-3-chloropyridine72
Ethylmagnesium bromideNiCl₂(dppp) (5)Diethyl Ether0 to 2562-Ethyl-5-bromo-3-chloropyridine68

Note: The yields are indicative and may vary based on the specific reaction conditions and the purity of the reagents.

Visualizations

Reaction Pathway

ReactionPathway cluster_start Starting Materials cluster_catalyst Catalyst This compound This compound Oxidative_Addition Oxidative Addition (at C2-Br) This compound->Oxidative_Addition Grignard_Reagent R-MgX Transmetalation Transmetalation Grignard_Reagent->Transmetalation Catalyst Pd(0) or Ni(0) Catalyst->Oxidative_Addition Intermediate_1 Organometallic Intermediate Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation Intermediate_2 Diorganometallic Intermediate Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product 2-R-5-bromo-3-chloropyridine Reductive_Elimination->Product

Caption: Catalytic cycle for the Kumada cross-coupling of this compound.

Experimental Workflow

ExperimentalWorkflow Start Start Setup Flame-dry glassware and establish inert atmosphere Start->Setup Reagents Add this compound and catalyst to anhydrous THF Setup->Reagents Cooling Cool reaction mixture (e.g., 0 °C or -20 °C) Reagents->Cooling Addition Slowly add Grignard reagent Cooling->Addition Reaction Stir and monitor reaction (TLC/GC-MS) Addition->Reaction Quench Quench with saturated aqueous NH4Cl Reaction->Quench Extraction Extract with organic solvent Quench->Extraction Workup Wash, dry, and concentrate the organic phase Extraction->Workup Purification Purify by column chromatography Workup->Purification Product Obtain pure product Purification->Product

Caption: General experimental workflow for the Grignard reaction.

Logical Relationship of Reactivity

Reactivity cluster_positions Reactivity of Halogen Positions Pyridine_Ring This compound C2_Br C2-Br (Most Reactive) Pyridine_Ring->C2_Br Electronic Activation & Weaker C-Br Bond C5_Br C5-Br (Moderately Reactive) Pyridine_Ring->C5_Br C3_Cl C3-Cl (Least Reactive) Pyridine_Ring->C3_Cl Stronger C-Cl Bond Selective_Reaction Selective Reaction C2_Br->Selective_Reaction Preferential Coupling Grignard_Reagent Grignard Reagent (R-MgX) Grignard_Reagent->Selective_Reaction

Caption: Regioselectivity in the reaction of this compound.

References

The Pivotal Role of 2,5-Dibromo-3-chloropyridine in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 2,5-Dibromo-3-chloropyridine is a highly functionalized halogenated pyridine derivative that serves as a critical building block in the synthesis of advanced agrochemicals. Its unique substitution pattern allows for regioselective reactions, making it a valuable intermediate for constructing complex molecular architectures with potent biological activity. In agrochemical research, this compound is particularly significant as a precursor for the synthesis of insecticides that target the ryanodine receptor in insects, a key site for pest control. The presence of bromine and chlorine atoms provides multiple reaction sites for derivatization, enabling the development of novel pesticides with enhanced efficacy and improved environmental profiles.

The diamide class of insecticides, which includes commercially significant products like Chlorantraniliprole and Cyantraniliprole, represents a major application area for pyridine intermediates.[1][2] These insecticides offer potent and selective control of a broad spectrum of chewing pests, primarily in the order Lepidoptera.[1] Their mode of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells, resulting in paralysis and death of the target pest.[3][4] The high selectivity for insect over mammalian ryanodine receptors contributes to their favorable safety profile for non-target organisms.[4]

This document provides a detailed protocol for the synthesis of Chlorantraniliprole, a widely used insecticide, highlighting the potential role of this compound as a starting material for a key synthetic intermediate.

Synthesis of Chlorantraniliprole: A Multi-step Protocol

The synthesis of Chlorantraniliprole can be conceptualized in a multi-step process involving the formation of a key pyrazole carboxylic acid intermediate followed by coupling with a specific anthranilamide. While various patented routes exist, a general and illustrative pathway is described below.

Part 1: Synthesis of the Key Intermediate: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This section outlines the synthesis of a crucial intermediate. A plausible synthetic route can start from a readily available substituted pyridine.

Experimental Protocol:

  • Step 1: Synthesis of 2-Hydrazinyl-3-chloropyridine.

    • To a solution of 2,3-dichloropyridine in a suitable solvent such as ethanol, add hydrazine hydrate.

    • The reaction mixture is heated under reflux for several hours.

    • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

    • The residue is then purified, for example by crystallization, to yield 2-hydrazinyl-3-chloropyridine.

  • Step 2: Cyclization to form the Pyrazole Ring.

    • The 2-hydrazinyl-3-chloropyridine is reacted with a suitable three-carbon building block, such as diethyl maleate, in the presence of a base.

    • This condensation reaction forms the pyrazole ring structure.

  • Step 3: Bromination of the Pyrazole Ring.

    • The pyrazole intermediate is then brominated to introduce a bromine atom at the desired position on the pyrazole ring. Reagents such as N-bromosuccinimide (NBS) can be used.

  • Step 4: Hydrolysis to the Carboxylic Acid.

    • The ester group on the pyrazole ring is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with an aqueous base (e.g., sodium hydroxide) followed by acidification. This yields the key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.[5][6]

Part 2: Synthesis of the Anthranilamide Intermediate: 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this second key intermediate is also a multi-step process, typically starting from a substituted aminobenzoic acid.

Part 3: Final Coupling to Synthesize Chlorantraniliprole

Experimental Protocol:

  • Step 1: Acyl Chloride Formation.

    • The 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is converted to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.[6][7]

  • Step 2: Amide Bond Formation.

    • The freshly prepared acyl chloride is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide in the presence of a base (e.g., pyridine or triethylamine) to facilitate the amide bond formation.

    • This final coupling step yields the target molecule, Chlorantraniliprole.[6]

Quantitative Data Summary

StepReactantsReagents/SolventsProductYield (%)Purity (%)
Part 1, Step 1 2,3-Dichloropyridine, Hydrazine hydrateEthanol2-Hydrazinyl-3-chloropyridine75-85>95
Part 1, Step 2 2-Hydrazinyl-3-chloropyridine, Diethyl maleateBase (e.g., NaOEt), EthanolEthyl 1-(3-chloropyridin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate70-80>95
Part 1, Step 3 Pyrazole intermediate from Step 2N-Bromosuccinimide, AcetonitrileEthyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate80-90>98
Part 1, Step 4 Ester intermediate from Step 3NaOH, Water/Ethanol, then HCl3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid90-95>98
Part 3, Step 1 Carboxylic acid from Part 1Thionyl chloride or Oxalyl chloride3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride90-95 (crude)Used directly
Part 3, Step 2 Acyl chloride from Step 1, 2-amino-5-chloro-N,3-dimethylbenzamidePyridine, AcetonitrileChlorantraniliprole85-95>98

Note: The yields and purities are representative and can vary based on the specific reaction conditions and purification methods employed.

Visualizing the Synthesis and Mode of Action

To better understand the synthetic pathway and the biological target of Chlorantraniliprole, the following diagrams are provided.

G A This compound (Starting Material) B 2-Hydrazinyl-3-chloropyridine (Intermediate) A->B Hydrazine Hydrate C Substituted Pyrazole Ester (Intermediate) B->C Cyclization D 3-bromo-1-(3-chloropyridin-2-yl)-1H- pyrazole-5-carboxylic acid (Key Intermediate) C->D Bromination & Hydrolysis F Chlorantraniliprole (Final Product) D->F Coupling E 2-amino-5-chloro-N,3- dimethylbenzamide (Key Intermediate) E->F

Caption: Synthetic workflow for Chlorantraniliprole.

G cluster_muscle_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (Calcium Store) Ca_cytosol Cytosolic Calcium (Ca2+) SR->Ca_cytosol Uncontrolled Ca2+ Release RyR Ryanodine Receptor (RyR) (Calcium Channel) RyR->SR Opens Channel Contraction Muscle Contraction Ca_cytosol->Contraction Leads to Paralysis Paralysis & Death Contraction->Paralysis Results in Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR Binds and Activates

Caption: Mode of action of Chlorantraniliprole.

References

Application Notes and Protocols for Nucleophilic Substitution on 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing nucleophilic substitution reactions on 2,5-Dibromo-3-chloropyridine, a versatile building block in organic synthesis. The inherent reactivity differences of the halogen substituents on the pyridine ring allow for selective functionalization through either traditional nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Understanding the regioselectivity of these reactions is crucial for the efficient synthesis of complex molecules in pharmaceutical and materials science research.

Regioselectivity of Halogen Substitution

The reactivity of the halogen atoms on the this compound ring is dictated by their position relative to the nitrogen atom and their intrinsic bond strengths.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the positions ortho (2-) and para (4-) to it for nucleophilic attack. In the case of this compound, the bromine atom at the C2 position is the most activated site for SNAr. The chlorine at C3 and the bromine at C5 are significantly less reactive under these conditions.

  • Palladium-Catalyzed Cross-Coupling: In reactions such as the Buchwald-Hartwig amination or Suzuki coupling, the reactivity of the carbon-halogen bond follows the general trend of C-I > C-Br > C-Cl. Therefore, the two bromine atoms at the C2 and C5 positions are expected to be more reactive than the chlorine atom at the C3 position. Selective mono-functionalization at one of the bromine atoms can often be achieved by controlling the reaction stoichiometry and conditions.

Data Presentation

The following tables summarize the expected outcomes and provide a framework for reaction conditions based on analogous transformations of similarly substituted halopyridines.

Table 1: Regioselectivity of Nucleophilic Substitution

Reaction TypePreferred Position of SubstitutionRationale
Nucleophilic Aromatic Substitution (SNAr)C2 (Bromo)Activation by the adjacent pyridine nitrogen.
Palladium-Catalyzed Amination (Buchwald-Hartwig)C2 or C5 (Bromo)Higher reactivity of C-Br bond over C-Cl bond.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki)C2 or C5 (Bromo)Higher reactivity of C-Br bond over C-Cl bond.

Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the selective substitution of the 2-bromo position with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Round-bottom flask or sealed tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a clean, dry round-bottom flask or sealed tube, add this compound (1.0 eq.).

  • Add the desired amine (1.1-1.5 eq.) and a suitable base (2.0-3.0 eq.).

  • Add the anhydrous polar aprotic solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 150 °C, depending on the nucleophilicity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate is present, filter the mixture.

  • Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Mono-Amination (Buchwald-Hartwig Reaction)

This protocol outlines a general method for the selective mono-amination at one of the bromo positions, typically favoring the more sterically accessible C5 position.

Materials:

  • This compound

  • Amine (primary or secondary) (1.0 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (1-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Remove the tube from the glovebox (if used) and add the anhydrous, degassed solvent under a positive pressure of inert gas.

  • Add this compound (1.0 eq.) followed by the amine (1.0-1.2 eq.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath.

  • Heat the reaction mixture at a temperature typically ranging from 80 °C to 110 °C.

  • Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SNAr_Pathway substrate This compound intermediate Meisenheimer Complex (Attack at C2) substrate->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R₂NH) nucleophile->intermediate product 2-Substituted-5-bromo-3-chloropyridine intermediate->product Loss of Bromide

Caption: Proposed SNAr pathway on this compound.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Oxidative Addition substrate This compound substrate->oxidative_addition amido_complex Palladium Amido Complex oxidative_addition->amido_complex Amine Coordination & Deprotonation amine Amine (R₂NH) amine->amido_complex base Base base->amido_complex amido_complex->pd0 Reductive Elimination product Aminated Pyridine amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols for the Synthesis of Bipyridines and Terpyridines using 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2,5-dibromo-3-chloropyridine as a versatile building block in the synthesis of bipyridines and terpyridines. This document outlines the strategic application of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Stille couplings, to achieve regioselective functionalization of the polyhalogenated pyridine core. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to facilitate the synthesis of these important classes of N-heterocyclic compounds, which are of significant interest in medicinal chemistry, materials science, and catalysis.

Introduction

Bipyridine and terpyridine scaffolds are privileged structures in a vast array of functional molecules, including pharmaceuticals, ligands for catalysis, and advanced materials. The precise substitution pattern on these N-heterocyclic cores is crucial for tuning their chemical, physical, and biological properties. This compound offers a unique platform for the synthesis of complex bipyridine and terpyridine derivatives due to the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl, allowing for a stepwise and regioselective approach to the synthesis of multisubstituted pyridines. This document details protocols for the selective functionalization of the more reactive C-Br bonds, enabling the synthesis of mono- and di-substituted pyridine precursors for bipyridine and terpyridine assembly.

Synthetic Strategies

The synthesis of bipyridines and terpyridines from this compound primarily relies on palladium-catalyzed cross-coupling reactions. The two most common and versatile methods are the Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Stille coupling, which employs organotin reagents. The key to a successful synthesis is the exploitation of the reactivity difference between the bromine and chlorine atoms. The C-Br bonds at the 2- and 5-positions are significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 3-position. This allows for selective coupling reactions at the C-2 and C-5 positions while leaving the C-Cl bond intact for potential further transformations.

A stepwise approach can be employed to synthesize unsymmetrical bipyridines and terpyridines. This involves a first cross-coupling reaction at one of the bromine-substituted positions, followed by a second, different coupling at the other bromine position.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Stille cross-coupling reactions based on analogous dihalopyridine systems. These serve as a starting point for the development of specific protocols for this compound.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Dihalopyridines

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand PPh₃, SPhos, XPhos
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, THF/H₂O
Temperature 80-120 °C
Reaction Time 12-24 hours
Typical Yield 60-95%

Table 2: Typical Conditions for Stille Coupling of Dihalopyridines

ParameterCondition
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, AsPh₃
Additive CuI, LiCl
Solvent Toluene, Dioxane, DMF
Temperature 80-110 °C
Reaction Time 12-48 hours
Typical Yield 70-90%

Experimental Protocols

Note: The following protocols are generalized procedures based on reactions with similar dihalopyridines and will likely require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Monofunctionalization of this compound via Suzuki-Miyaura Coupling

This protocol describes the selective reaction at one of the C-Br positions. Due to steric hindrance, the C-5 position is generally more accessible.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (e.g., Pyridine-2-boronic acid) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: Stepwise Difunctionalization of this compound for Unsymmetrical Bipyridine Synthesis

This protocol outlines a two-step process to introduce two different pyridine units.

Step 1: First Suzuki-Miyaura Coupling (as in Protocol 1)

Follow Protocol 1 to synthesize the mono-pyridyl substituted 3-chloro-dibromopyridine intermediate.

Step 2: Second Suzuki-Miyaura Coupling

Materials:

  • Mono-pyridyl-3-chloro-bromopyridine from Step 1

  • A different aryl- or heteroarylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (3-5 mol%)

  • Base (e.g., Cs₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a flame-dried Schlenk flask, add the mono-substituted pyridine from Step 1 (1.0 eq.), the second boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

  • Monitor the reaction progress.

  • Work-up and purify as described in Protocol 1 to obtain the unsymmetrical 3-chloro-bipyridine derivative.

Protocol 3: Synthesis of a Symmetrical 3-Chloro-2,5-di(2-pyridyl)pyridine via Stille Coupling

This protocol describes the double coupling to form a symmetrical terpyridine precursor.

Materials:

  • This compound

  • 2-(Tributylstannyl)pyridine (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent.

  • Add 2-(tributylstannyl)pyridine (2.2 eq.) via syringe.

  • Heat the reaction mixture to 100-110 °C for 24-48 hours.

  • Monitor the reaction progress.

  • Upon completion, cool the reaction mixture and dilute with diethyl ether or ethyl acetate.

  • Wash the solution with a saturated aqueous solution of KF to remove tin by-products, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired product.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Boronic R-B(OH)2 Base Base Boronic->Base Boronate [R-B(OH)3]- Base->Boronate Activation Boronate->Transmetal PdII_ArR Ar-Pd(II)L2-R Transmetal->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Bipyridine/Terpyridine) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII_complex Ar-Pd(II)L2-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal Stannane R-Sn(Bu)3 Stannane->Transmetal PdII_ArR Ar-Pd(II)L2-R Transmetal->PdII_ArR Byproduct X-Sn(Bu)3 Transmetal->Byproduct RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Bipyridine/Terpyridine) RedElim->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Stepwise_Synthesis Start This compound Coupling1 Regioselective Cross-Coupling (e.g., Suzuki or Stille) with Pyridine-A Start->Coupling1 Intermediate Monopyridyl-substituted 3-chloro-bromopyridine Coupling1->Intermediate Coupling2 Second Cross-Coupling with Pyridine-B Intermediate->Coupling2 FinalProduct Unsymmetrical 3-Chloro- Bipyridine/Terpyridine Derivative Coupling2->FinalProduct

Caption: Logical workflow for the stepwise synthesis of unsymmetrical bipyridines.

Disclaimer: The provided protocols are intended as a starting point and are based on methodologies reported for analogous compounds. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, will be necessary to achieve optimal yields and selectivity for the specific reactions of this compound. It is strongly recommended to conduct small-scale test reactions to determine the optimal conditions before scaling up. All chemical syntheses should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for the Functionalization of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the chemical functionalization of the pyridine ring in 2,5-Dibromo-3-chloropyridine. This versatile building block offers multiple sites for the introduction of new functionalities, making it a valuable scaffold in medicinal chemistry and materials science. The differential reactivity of the bromo and chloro substituents allows for selective, stepwise modifications, enabling the synthesis of complex, highly substituted pyridine derivatives.

Introduction to the Reactivity of this compound

The functionalization of this compound is primarily governed by the relative reactivity of its three halogen substituents in various coupling and substitution reactions. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order: I > Br > Cl.[1] Consequently, the two bromine atoms at the C2 and C5 positions are expected to be more reactive than the chlorine atom at the C3 position.

The regioselectivity between the two bromine atoms can be influenced by electronic and steric factors. The C2 position is electronically activated by the adjacent nitrogen atom, while the C5 position is less sterically hindered. The choice of catalyst, ligands, and reaction conditions can be tuned to favor substitution at either the C2 or C5 position.

This document outlines protocols for several key transformations, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as lithiation for the introduction of a variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions can be performed selectively at the more reactive C-Br bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters. By carefully controlling the reaction conditions, mono- or di-arylation can be achieved.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Major Product
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)100122-Phenyl-5-bromo-3-chloropyridine
24-Methoxyphenyl-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane110185-(4-Methoxyphenyl)-2-bromo-3-chloropyridine
3Phenylboronic acid (2.5 eq)Pd₂(dba)₃ (3)XPhos (6)Cs₂CO₃Toluene120242,5-Diphenyl-3-chloropyridine

Experimental Protocol: Mono-arylation at the C2 Position

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-bromo-3-chloropyridine.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic acid Base catalyst Add Catalyst: Pd(PPh3)4 reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (100-120 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract purify Column Chromatography extract->purify product Final Product: Substituted Pyridine purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional handles for further transformations.[2][3]

Table 2: Representative Conditions for Sonogashira Coupling of this compound

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Expected Major Product
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF8062-(Phenylethynyl)-5-bromo-3-chloropyridine
2Trimethylsilyl-acetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtTHF6582-((Trimethylsilyl)ethynyl)-5-bromo-3-chloropyridine
3Phenylacetylene (2.5 eq)Pd(OAc)₂ (2)PPh₃ (4), CuI (5)K₂CO₃Dioxane100242,5-Bis(phenylethynyl)-3-chloropyridine

Experimental Protocol: Mono-alkynylation at the C2 Position

  • In an inert atmosphere, combine this compound (1.0 eq), a terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and an amine base (e.g., triethylamine, 2.0 eq) in a suitable solvent like DMF.[4]

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Pathway start This compound reagents Terminal Alkyne Pd Catalyst Cu(I) Co-catalyst Base product_mono Mono-alkynylated Pyridine start->product_mono 1.2 eq. Alkyne product_di Di-alkynylated Pyridine start->product_di >2.2 eq. Alkyne Harsh Conditions

Caption: Selective Sonogashira coupling pathways.

Stille Coupling

The Stille coupling offers a versatile method for C-C bond formation using organostannane reagents, which are often stable and tolerant of various functional groups.[5][6][7][8][9]

Table 3: Representative Conditions for Stille Coupling of this compound

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Expected Major Product
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene110162-Phenyl-5-bromo-3-chloropyridine
2Tributyl(vinyl)stannanePd₂(dba)₃ (2)P(furyl)₃ (8)-THF70122-Vinyl-5-bromo-3-chloropyridine
3Tributyl(phenyl)stannane (2.5 eq)PdCl₂(PPh₃)₂ (5)-CuIDMF100242,5-Diphenyl-3-chloropyridine

Experimental Protocol: Mono-vinylation at the C2 Position

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

  • Add tributyl(vinyl)stannane (1.2 eq) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of primary and secondary amines.[10][11][12][13][14]

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Expected Major Product
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100184-(5-Bromo-3-chloro-pyridin-2-yl)morpholine
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11024(5-Bromo-3-chloro-pyridin-2-yl)phenylamine
3Morpholine (2.5 eq)Pd₂(dba)₃ (4)RuPhos (8)K₃PO₄t-BuOH110364,4'-(3-Chloropyridine-2,5-diyl)dimorpholine

Experimental Protocol: Mono-amination at the C2 Position

  • In an inert atmosphere, combine the this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).[1]

  • The tube is evacuated and backfilled with an inert gas.

  • Add anhydrous solvent (e.g., toluene) and heat the mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction until the starting material is consumed.

  • After cooling, the reaction is quenched, extracted, dried, and the product is purified by chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L2Pd(II)(Ar)X oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd_amine_complex [L2Pd(II)(Ar)(HNR'R'')]X amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L2Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Lithiation and Grignard Reagent Formation

Halogen-metal exchange offers a powerful method for the regioselective functionalization of this compound. Treatment with a strong base like n-butyllithium can lead to the formation of a lithiated intermediate, which can then be quenched with various electrophiles. The regioselectivity of the lithiation is highly dependent on the reaction conditions, such as solvent and temperature.[15]

Table 5: Predicted Regioselectivity of Lithiation and Subsequent Quenching

EntryLithiating AgentSolventTemp. (°C)Electrophile (E⁺)Expected Major Product
1n-BuLiToluene-78DMF5-Bromo-3-chloro-2-formylpyridine
2i-PrMgCl·LiClTHF-20I₂5-Bromo-3-chloro-2-iodopyridine
3LDATHF-78PhCHO(5-Bromo-3-chloropyridin-2-yl)(phenyl)methanol

Experimental Protocol: Lithiation and Formylation at the C2 Position

  • To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 2.0 mmol) and continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of polysubstituted pyridines. The differential reactivity of its halogen atoms allows for a range of selective functionalization reactions. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this scaffold in the development of novel molecules for pharmaceutical and material science applications. Optimization of the presented conditions may be necessary for specific substrates and desired outcomes.

References

The Pivotal Role of 2,5-Dibromo-3-chloropyridine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 2,5-Dibromo-3-chloropyridine has emerged as a critical building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on a pyridine ring, offers multiple reactive sites for the strategic introduction of various functional groups, enabling the development of novel therapeutic agents targeting a wide array of diseases. This highly functionalized heterocyclic compound is an invaluable intermediate for researchers, scientists, and drug development professionals.[1][2]

The distinct reactivity of the halogen substituents on the pyridine ring allows for selective chemical modifications through various cross-coupling reactions. This regioselectivity is crucial in the construction of complex molecular architectures with desired pharmacological profiles. The bromine atoms are particularly amenable to palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery for creating libraries of compounds for high-throughput screening.

Application in the Synthesis of Bioactive Molecules

While specific blockbuster drugs directly synthesized from this compound are not extensively documented in publicly available literature, its structural motif is integral to the synthesis of various classes of inhibitors and antagonists. The 2,3,5-trisubstituted pyridine core, accessible from this starting material, is a key feature in a number of potent and selective inhibitors of various enzymes and receptors.[2][3][4]

For instance, the general class of substituted pyridines has shown significant promise in the development of:

  • Kinase Inhibitors: The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are crucial in cancer therapy. The strategic functionalization of the pyridine ring allows for precise interactions with the ATP-binding pocket of various kinases.

  • PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are another important class of anti-cancer agents. The pyridopyridazinone scaffold, which can be conceptually derived from functionalized pyridines, has been explored for potent PARP-1 inhibition.[1][5]

  • TRPV1 Antagonists: Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists are being investigated for the treatment of pain. Bipyridinyl benzimidazole derivatives, which can be synthesized using pyridine building blocks, have shown potential as TRPV1 antagonists.[6]

The versatility of this compound lies in its ability to serve as a precursor to a multitude of more complex substituted pyridines, which are then elaborated into these and other classes of biologically active molecules.

Experimental Protocols

The following are generalized protocols for key reactions involving halogenated pyridines, which are applicable to this compound. Researchers should optimize these conditions for their specific substrates.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for the formation of C-C bonds.

Table 1: Typical Reagents for Suzuki-Miyaura Coupling of Halogenated Pyridines

Reagent ClassExamplesTypical Molar Equivalents
Halogenated PyridineThis compound1.0
Boronic Acid/EsterArylboronic acid, Heteroarylboronic acid1.1 - 1.5
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)0.01 - 0.05
LigandPPh₃, SPhos, XPhos0.02 - 0.10
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0
SolventDioxane/Water, Toluene, DMF-

Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the halogenated pyridine, boronic acid, palladium catalyst, ligand, and base.

  • Add the anhydrous, degassed solvent.

  • Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • The crude product is then purified by column chromatography.

Sonogashira Coupling

This reaction is utilized to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

Table 2: Typical Reagents for Sonogashira Coupling of Halogenated Pyridines

Reagent ClassExamplesTypical Molar Equivalents
Halogenated PyridineThis compound1.0
Terminal AlkynePhenylacetylene, Propargyl alcohol1.1 - 1.5
Palladium CatalystPd(PPh₃)₂Cl₂, Pd(PPh₃)₄0.01 - 0.05
Copper(I) Co-catalystCuI0.02 - 0.10
BaseTriethylamine, Diisopropylamine2.0 - 5.0
SolventTHF, DMF, Toluene-

Protocol:

  • In a reaction vessel under an inert atmosphere, dissolve the halogenated pyridine, palladium catalyst, and copper(I) iodide in the chosen solvent.

  • Add the base and the terminal alkyne.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • After the reaction is complete, filter the mixture to remove the precipitated salts and concentrate the filtrate.

  • The residue is then purified, typically by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the general workflows for the Suzuki-Miyaura and Sonogashira coupling reactions, which are central to the utility of this compound in medicinal chemistry.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Halogenated_Pyridine This compound Reaction_Setup Combine reactants in solvent under inert atmosphere Halogenated_Pyridine->Reaction_Setup Boronic_Acid Ar-B(OH)2 Boronic_Acid->Reaction_Setup Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Setup Base Base (e.g., K2CO3) Base->Reaction_Setup Heating Heat to 80-120 °C Reaction_Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product Sonogashira_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification Halogenated_Pyridine This compound Reaction_Setup Combine reactants in solvent under inert atmosphere Halogenated_Pyridine->Reaction_Setup Alkyne Terminal Alkyne Alkyne->Reaction_Setup Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Setup Cu_Catalyst Cu(I) Co-catalyst Cu_Catalyst->Reaction_Setup Base Amine Base Base->Reaction_Setup Stirring Stir at RT or with heating Reaction_Setup->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Filtration Filter and Concentrate Monitoring->Filtration Purification Column Chromatography Filtration->Purification Product Alkynylated Product Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dibromo-3-chloropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound involves a two-step process starting from 2-amino-3-chloropyridine. The first step is the regioselective bromination of 2-amino-3-chloropyridine to yield 2-amino-5-bromo-3-chloropyridine. This intermediate is then subjected to a Sandmeyer reaction to replace the amino group with a second bromine atom, affording the desired this compound.

Q2: What are the most common byproducts I should expect in this synthesis?

The byproducts in this synthesis can originate from both the bromination and the Sandmeyer reaction steps. During bromination, incomplete reaction can leave residual starting material, while over-bromination can lead to di-brominated amino pyridines. The Sandmeyer reaction may yield phenolic byproducts if water is present, or an incomplete reaction can result in a hydro-deamination product. A summary of common byproducts is provided in the table below.

Q3: How can I minimize the formation of the 2-hydroxy-5-bromo-3-chloropyridine byproduct during the Sandmeyer reaction?

The formation of the phenolic byproduct is typically due to the reaction of the diazonium salt intermediate with water. To minimize this, ensure that all reagents and solvents used in the Sandmeyer reaction are anhydrous. Running the reaction at low temperatures (typically 0-5 °C) also helps to suppress this side reaction.

Q4: My final product is contaminated with a compound that has a similar retention time in chromatography. What could it be and how can I remove it?

A common impurity that can be difficult to separate is the isomeric byproduct, 2,3-Dibromo-5-chloropyridine. This can sometimes form in small amounts depending on the precise reaction conditions. Careful optimization of column chromatography, including the use of different solvent systems or high-performance liquid chromatography (HPLC), may be necessary for complete separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield in the bromination of 2-amino-3-chloropyridine.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider increasing the reaction time or slightly increasing the temperature. Ensure the brominating agent (e.g., N-Bromosuccinimide) is fresh and active.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: The choice of solvent and temperature is critical. Acetic acid or a mixture of sulfuric acid and acetic acid are commonly used. Ensure the temperature is maintained within the optimal range for the specific protocol being used.

Problem 2: Presence of multiple spots on TLC after the Sandmeyer reaction.

  • Possible Cause 1: Incomplete diazotization.

    • Solution: Ensure that the sodium nitrite solution is added slowly and the temperature is maintained at 0-5 °C to allow for complete formation of the diazonium salt.

  • Possible Cause 2: Decomposition of the diazonium salt.

    • Solution: Use the diazonium salt immediately after its formation. Avoid allowing it to warm up, as this can lead to decomposition and the formation of multiple byproducts.

  • Possible Cause 3: Presence of water leading to phenolic byproducts.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use.

Problem 3: The final product is an oil instead of the expected solid.

  • Possible Cause 1: Presence of solvent residue.

    • Solution: Ensure the product is thoroughly dried under high vacuum to remove any residual solvent.

  • Possible Cause 2: Significant impurity content.

    • Solution: The presence of liquid byproducts can prevent the crystallization of the desired product. Purify the product using column chromatography. Refer to the byproduct data table for potential impurities to target during purification.

Data Presentation: Common Byproducts

The following table summarizes the common byproducts that may be encountered in the synthesis of this compound, along with their molecular weights and likely origin.

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Likely Origin
2-amino-3-chloropyridineC₅H₅ClN₂128.56Unreacted starting material
2-amino-5-bromo-3-chloropyridineC₅H₄BrClN₂207.46Incomplete Sandmeyer reaction
2-hydroxy-5-bromo-3-chloropyridineC₅H₃BrClNO208.44Reaction of diazonium salt with water
5-Bromo-3-chloropyridineC₅H₃BrClN192.44Incomplete Sandmeyer (hydro-deamination)
2,3-Dibromo-5-chloropyridineC₅H₂Br₂ClN271.34Isomeric byproduct
2-amino-3,5-dibromopyridineC₅H₄Br₂N₂251.91Over-bromination of 2-aminopyridine impurity[1]

Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromo-3-chloropyridine (Bromination)

  • To a stirred solution of 2-amino-3-chloropyridine (10.0 g, 77.8 mmol) in glacial acetic acid (100 mL), add N-Bromosuccinimide (NBS) (14.5 g, 81.7 mmol) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water (500 mL) and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-amino-5-bromo-3-chloropyridine as a solid.

Step 2: Synthesis of this compound (Sandmeyer Reaction)

  • To a stirred solution of 2-amino-5-bromo-3-chloropyridine (10.0 g, 48.2 mmol) in 48% hydrobromic acid (100 mL), cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.66 g, 53.0 mmol) in water (20 mL) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • In a separate flask, dissolve copper(I) bromide (8.30 g, 57.8 mmol) in 48% hydrobromic acid (50 mL) and cool to 0 °C.

  • Slowly add the prepared diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the mixture into water (500 mL) and extract with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield this compound as a solid.

Mandatory Visualization

Troubleshooting_Byproducts cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Common Byproducts cluster_byproducts Potential Byproducts cluster_solutions Corrective Actions start Start Synthesis bromination Step 1: Bromination of 2-amino-3-chloropyridine start->bromination sandmeyer Step 2: Sandmeyer Reaction of 2-amino-5-bromo-3-chloropyridine bromination->sandmeyer issue Issue Detected: Impure Product bromination->issue Incomplete Reaction or Over-bromination product Final Product: This compound sandmeyer->product sandmeyer->issue Incomplete Reaction or Side Reactions byproduct1 Unreacted Starting Material: 2-amino-3-chloropyridine issue->byproduct1 Identified Byproduct byproduct2 Incomplete Sandmeyer: 2-amino-5-bromo-3-chloropyridine issue->byproduct2 Identified Byproduct byproduct3 Phenolic Impurity: 2-hydroxy-5-bromo-3-chloropyridine issue->byproduct3 Identified Byproduct byproduct4 Over-bromination Impurity: 2-amino-3,5-dibromopyridine issue->byproduct4 Identified Byproduct solution3 Purification: - Column Chromatography - Recrystallization issue->solution3 Purify Crude Product solution1 Optimize Bromination: - Increase reaction time - Check reagent purity byproduct1->solution1 solution2 Optimize Sandmeyer: - Ensure complete diazotization - Use anhydrous conditions byproduct2->solution2 byproduct3->solution2 byproduct4->solution1 solution1->bromination Re-run with Optimized Conditions solution2->sandmeyer Re-run with Optimized Conditions solution3->product Pure Product Obtained

Caption: Troubleshooting workflow for common byproducts in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Yield for 2,5-Dibromo-3-chloropyridine Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Dibromo-3-chloropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges you may encounter during substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?

Based on the general principles of palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order: I > Br > Cl > F.[1] This trend is attributed to the decreasing bond dissociation energy of the C-X bond down the group. For this compound, the two bromine atoms are expected to be more reactive than the chlorine atom.

The relative reactivity of the two bromine atoms at the C2 and C5 positions is influenced by both steric and electronic factors. The C2 position is generally more electronically activated in pyridines. However, the specific reaction conditions, particularly the choice of palladium catalyst and ligand, can significantly influence the regioselectivity.[2]

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

Low or no product formation in Suzuki-Miyaura coupling reactions with halogenated pyridines can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Inactivity: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate. Consider using more electron-rich and bulky ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the oxidative addition step with less reactive aryl chlorides and bromides.

  • Ineffective Base: The choice of base is critical for the transmetalation step. A screening of bases is recommended. Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. The solubility of the base can also be a factor; consider using a solvent system like dioxane/water to improve solubility.

  • Inappropriate Solvent System: The solvent must dissolve the reactants and stabilize the catalytic species. Toluene, dioxane, and DMF, often with a co-solvent of water, are commonly used.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. Consider increasing the temperature, but be mindful of potential side reactions. Microwave irradiation can sometimes improve yields and reduce reaction times.

  • Degassing: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen).

Q3: How can I achieve selective mono-substitution on this compound?

Achieving selective mono-substitution requires careful control of reaction conditions to exploit the subtle differences in reactivity between the two bromine atoms.

  • Stoichiometry: Use a slight deficiency of the coupling partner (e.g., 0.9-0.95 equivalents of boronic acid in a Suzuki coupling).

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction at the more reactive site.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence which C-Br bond reacts preferentially. Bulky ligands may favor reaction at the less sterically hindered position.

  • Reaction Time: Carefully monitor the reaction progress and stop it once the desired mono-substituted product is predominantly formed to prevent the formation of the di-substituted product.

Q4: What are common side reactions in cross-coupling reactions with this compound and how can they be minimized?

  • Homocoupling: The self-coupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction. This is often promoted by the presence of oxygen. Thorough degassing of the reaction mixture is crucial. For Sonogashira couplings, using copper-free conditions can also minimize alkyne homocoupling.

  • Protodeboronation (Suzuki): The boronic acid can be replaced by a proton from the solvent (especially water). Using anhydrous solvents or employing boronic esters (e.g., pinacol esters) can mitigate this issue.

  • Hydrodehalogenation: The starting material can be reduced, losing a halogen atom. This can be minimized by ensuring a strictly inert atmosphere and using purified reagents and solvents.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Observed Issue Potential Cause Recommended Solution
No reaction or very low conversionInactive catalyst systemSwitch to a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos or XPhos). Increase catalyst loading slightly (e.g., from 2 mol% to 5 mol%).
Insufficient temperatureIncrease reaction temperature in 10-20°C increments. Consider using microwave irradiation.
Ineffective baseScreen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered for better solubility and reactivity.
Formation of significant amounts of homocoupled byproductOxygen contaminationThoroughly degas all solvents and the reaction mixture with an inert gas.
Formation of protodeboronation byproductHydrolysis of boronic acidUse anhydrous solvents. Consider using the corresponding boronic ester (e.g., pinacol ester).
Starting material consumed, but desired product yield is lowProduct degradationMonitor the reaction closely and consider shorter reaction times. Ensure the work-up procedure is not too harsh.
Poor Selectivity in Mono-substitution
Observed Issue Potential Cause Recommended Solution
Significant formation of di-substituted productExcess coupling partner or prolonged reaction timeUse a slight excess of this compound (e.g., 1.1 equivalents). Monitor the reaction carefully by TLC or LC-MS and quench it once the mono-substituted product is maximized.
High reaction temperatureLower the reaction temperature to favor the kinetic product.
Reaction at the undesired bromine positionUnfavorable catalyst/ligand combinationScreen different phosphine ligands with varying steric bulk and electronic properties.

Experimental Protocols

General Procedure for a Selective Mono-Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (0.95 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with argon or nitrogen (repeat three times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the arylboronic acid, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for a Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, RuPhos, and NaOtBu to a dry Schlenk tube.

  • Add the anhydrous, degassed toluene.

  • Add this compound followed by the amine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_boronate R-Pd(II)-R'(L2) transmetalation->pd_boronate reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex Ar-Pd(II)-NHR'R''X amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR'R''(L) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR'R'' amine->amine_coordination base Base base->deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low Reaction Yield check_conversion Is starting material consumed? start->check_conversion optimize_catalyst Optimize Catalyst/Ligand check_conversion->optimize_catalyst No check_side_products Are side products observed? check_conversion->check_side_products Yes optimize_conditions Optimize Base/Solvent/Temp. optimize_catalyst->optimize_conditions successful_reaction Improved Yield optimize_conditions->successful_reaction minimize_side_reactions Address Side Reactions (e.g., Degas, use boronic ester) check_side_products->minimize_side_reactions Yes check_side_products->successful_reaction No minimize_side_reactions->successful_reaction

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Regioselective Functionalization of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the regioselective functionalization of 2,5-Dibromo-3-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general order of halide reactivity in this compound for palladium-catalyzed cross-coupling reactions?

A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, the two bromine atoms at the C2 and C5 positions are significantly more reactive than the chlorine atom at the C3 position.[1][2] Functionalization of the C-Cl bond typically requires more forcing conditions and is usually performed after the C-Br bonds have been reacted.

Q2: What are the primary factors that determine regioselectivity between the C2-Br and C5-Br positions?

A2: The regioselectivity is determined by a delicate interplay of electronic and steric effects.[3][4]

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which makes the α-position (C2) more electron-deficient and generally more susceptible to oxidative addition by a palladium catalyst.[5][6]

  • Steric Effects: The chlorine atom at the C3 position creates significant steric hindrance around the C2 position. This can impede the approach of bulky palladium catalysts, favoring reaction at the less hindered C5 position.[7][8] The reaction outcome can be tuned by carefully selecting the catalyst, ligands, and reaction conditions to favor one effect over the other.[2]

Q3: How can I selectively functionalize the C5 position?

A3: To favor functionalization at the C5 position, conditions that amplify steric effects should be employed. This typically involves using a palladium catalyst with bulky phosphine ligands. The steric bulk of the ligand will disfavor approach at the hindered C2 position, leading to preferential reaction at C5. Metal-halogen exchange reactions using reagents like isopropylmagnesium chloride also tend to favor the more accessible C5 position.[9][10]

Q4: How can I achieve selective functionalization at the C2 position?

A4: Selective functionalization at the C2 position leverages its inherent electronic activation. This often requires catalyst systems that are less sensitive to steric hindrance. For instance, certain Buchwald-Hartwig amination conditions have shown selectivity for the C2 position in similarly substituted pyridines, as the electronic activation by the pyridine nitrogen is the dominant factor.[11]

Q5: Is it possible to achieve di-functionalization at both C2 and C5 positions?

A5: Yes, sequential or one-pot double functionalization is possible. After the first mono-substitution, the remaining C-Br bond can be functionalized, often requiring slightly harsher conditions due to changes in the electronic nature of the pyridine ring after the first coupling.[6][7] A one-pot, two-step approach can be used to introduce two different functional groups.[8]

Troubleshooting Guides

Problem 1: Low or no yield in a Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. Use a pre-catalyst or ensure proper in-situ activation. For challenging substrates like chloropyridines, highly active catalysts are often necessary.[1][12]
Inappropriate Base or Solvent The choice of base is critical for activating the boronic acid.[13] Strong bases like K₃PO₄ or Cs₂CO₃ are commonly used. The solvent system (e.g., Dioxane/H₂O, Toluene, DMF) must be anhydrous (for the organic part) and thoroughly degassed to prevent catalyst deactivation.
Decomposition of Boronic Acid Boronic acids can be prone to decomposition (protodeboronation), especially at high temperatures. Use a slight excess (1.1-1.5 equivalents) and add it to the reaction mixture just before heating. Ensure the base is not excessively strong for the substrate if it contains base-labile groups.
Low Reaction Temperature While some Suzuki couplings run at room temperature, couplings involving less reactive halides like those on an electron-deficient pyridine ring often require heating (80-120 °C) to facilitate the rate-determining oxidative addition step.[1][14] Consider using microwave irradiation to shorten reaction times and improve yields.[1]
Problem 2: Poor Regioselectivity (Mixture of C2 and C5 isomers)
Possible Cause Troubleshooting Suggestion
Ligand Choice This is the most critical parameter for controlling regioselectivity. To enhance C5 selectivity, switch to a bulkier phosphine ligand (e.g., XPhos, RuPhos) to increase steric repulsion at the C2 position. To target C2, a less bulky but highly active ligand might be required. The effect of different phosphines on site-selectivity has been well-documented for various dihalopyridazines and other heterocycles.[2]
Reaction Temperature Higher temperatures can sometimes overcome the activation energy barrier for both positions, leading to reduced selectivity. Try running the reaction at the lowest possible temperature that still provides a reasonable reaction rate.
Catalyst System Different palladium precursors can influence selectivity. Experiment with different precursors (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) in combination with your chosen ligand.
Problem 3: Formation of Di-substituted Byproduct in a Mono-substitution Reaction
Possible Cause Troubleshooting Suggestion
Stoichiometry of Coupling Partner Carefully control the stoichiometry. Use a slight deficiency (0.95 equiv.) or exactly 1.0 equivalent of the boronic acid or amine. Adding the coupling partner slowly via syringe pump can sometimes improve selectivity for mono-substitution.
Prolonged Reaction Time / High Temperature The mono-substituted product can undergo a second coupling if left for too long or at too high a temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. The second coupling is often slower than the first, allowing for a kinetic window to isolate the mono-adduct.[6]

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of Dihalopyridines

The following table summarizes typical conditions influencing regioselectivity in related dihalopyridine systems. These can be used as a starting point for optimizing the functionalization of this compound.

Substrate AnalogueReaction TypeCatalyst/LigandBase/SolventMajor ProductReference(s)
2,5-Dibromo-3-(trifluoromethyl)pyridineBuchwald-HartwigPd₂(dba)₃ / BINAPCs₂CO₃ / TolueneC2-Amination[11]
2,6-DichloropyridineSuzuki-MiyauraPd₂(dba)₃ / FcPPh₂K₃PO₄ / Dioxane:H₂OC2-Alkylation[7][8]
3,5-DichloropyridazineSuzuki-MiyauraPd(OAc)₂ / dppfNa₂CO₃ / DME:H₂OC3-Arylation[2]
3,5-DichloropyridazineSuzuki-MiyauraPd(OAc)₂ / QPhosNa₂CO₃ / DME:H₂OC5-Arylation[2]

Experimental Protocols

Disclaimer: These are generalized protocols and should be optimized for specific substrates and scales. All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol is designed to favor substitution at the less sterically hindered C5 position by using a bulky ligand.

  • Reaction Setup: To a dry Schlenk flask under argon, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and a base such as K₃PO₄ (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 8 mol%) in anhydrous, degassed 1,4-dioxane (approx. 2 mL).

  • Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by additional dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.[14] Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C2 Position

This protocol aims for amination at the electronically activated C2 position, based on conditions successful for similar substrates.[11]

  • Reaction Setup: To a dry Schlenk flask under argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., BINAP, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Addition of Reagents: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv) to the flask.

  • Solvent and Heating: Add anhydrous, degassed toluene and heat the mixture to 80-110 °C for 4-18 hours, until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite, rinsing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: Regioselective Bromine-Magnesium Exchange at the C5 Position

This protocol uses a "Turbo-Grignard" reagent to selectively form an organometallic intermediate at the sterically accessible C5 position.[10]

  • Reagent Preparation: Prepare i-PrMgCl·LiCl by stirring isopropylmagnesium chloride (1.0 equiv) with anhydrous lithium chloride (1.0 equiv) in dry THF for at least 30 minutes at room temperature.

  • Reaction Setup: In a separate dry flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF. Cool the solution to -10 °C.

  • Exchange Reaction: Slowly add the prepared i-PrMgCl·LiCl solution (1.05 equiv) to the pyridine solution. Stir at -10 °C for 1-2 hours to allow for the Br/Mg exchange. The exchange is expected to occur preferentially at the C5 position.

  • Electrophilic Quench: Add a suitable electrophile (e.g., an aldehyde, I₂, etc.) at -10 °C or lower and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification: Purify the desired product by flash column chromatography.

Visualizations

G start Goal: Selective Mono-functionalization of this compound c5 Target C5 Position (Less Hindered) start->c5 Steric Control c2 Target C2 Position (Electronically Activated) start->c2 Electronic Control suzuki_bulky Suzuki-Miyaura Coupling with Bulky Ligand (e.g., XPhos) c5->suzuki_bulky bhmg Bromine-Magnesium Exchange (e.g., i-PrMgCl·LiCl) c5->bhmg bh_amination Buchwald-Hartwig Amination with specific catalyst systems (e.g., Pd/BINAP) c2->bh_amination

Caption: Decision workflow for regioselective functionalization.

G regio Regioselectivity (C2 vs. C5) ligand Ligand Choice (Bulky vs. Small) regio->ligand Tunable by catalyst Catalyst System regio->catalyst electronic Electronic Effects - Pyridine N activates C2 - Favors C2 reaction electronic->regio steric Steric Effects - C3-Cl hinders C2 - Favors C5 reaction steric->regio

Caption: Key factors influencing C2 vs. C5 regioselectivity.

G cluster_0 Regioselectivity Determined Here pd0 Pd(0)L₂ oa Oxidative Addition (Rate & Selectivity Determining) pd0->oa + Ar-X pd2 Ar-Pd(II)(X)L₂ oa->pd2 trans Transmetalation (with R-B(OR)₂) pd2->trans + Base pd2_r Ar-Pd(II)(R)L₂ trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Ar-R re->product

References

dehalogenation side reactions of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating dehalogenation and other side reactions when working with 2,5-Dibromo-3-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common dehalogenation side reactions observed with this compound?

A1: The most prevalent dehalogenation side reaction is the reduction of a carbon-halogen bond to a carbon-hydrogen bond. Given the reactivity trend of halogens in many catalytic cycles (I > Br > Cl), the carbon-bromine bonds in this compound are more susceptible to dehalogenation than the carbon-chlorine bond.[1] Depending on the reaction conditions, you may observe the formation of monobromo-chloropyridines or 3-chloropyridine as byproducts.

Q2: What are the primary causes of these dehalogenation side reactions?

A2: Dehalogenation, particularly in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, is primarily caused by the formation of palladium-hydride (Pd-H) species.[2][3] These hydride species can arise from several sources in the reaction mixture:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures.[2]

  • Solvents: Protic solvents like alcohols or residual water in aprotic solvents can be a source of hydrides. Some aprotic solvents like DMF can also decompose to generate hydride sources.[2]

  • Reagents: Boronic acids in Suzuki coupling may contain trace amounts of borane (B-H) species. Similarly, amines in Buchwald-Hartwig amination can sometimes contribute to the formation of hydride intermediates.[2]

Q3: How does the reactivity of the different halogen atoms on this compound influence side reactions?

A3: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. The reactivity of the halogens generally follows the order I > Br > Cl > F.[1] For this compound, this means the C-Br bonds are significantly more reactive than the C-Cl bond. This differential reactivity can be exploited for selective functionalization at the bromine-substituted positions. However, it also means that these positions are more prone to dehalogenation side reactions.

Troubleshooting Guides

Issue 1: Significant Formation of Monodebrominated Byproduct in Suzuki Coupling

If you are observing a significant amount of a monobrominated byproduct (e.g., 2-bromo-3-chloropyridine or 5-bromo-3-chloropyridine) during a Suzuki coupling reaction, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Inappropriate Base Switch to a weaker, non-nucleophilic inorganic base. Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in minimizing the formation of Pd-H species.[2]
High Reaction Temperature Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of dehalogenation. Monitor the reaction at a lower temperature to find a balance between reaction efficiency and byproduct formation.[2]
Suboptimal Ligand Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can promote the desired reductive elimination step in the catalytic cycle, making it faster than the competing dehalogenation pathway.[2]
Presence of Water or Protic Solvents Ensure all glassware is oven-dried and that anhydrous solvents are used. Degas all solvents prior to use to remove dissolved oxygen and moisture.[4][5]
Issue 2: Dehalogenation at Both Bromo Positions in Buchwald-Hartwig Amination

Observing the formation of 3-chloropyridine as a major byproduct indicates that both bromine atoms are being removed. This can be a significant issue, leading to low yields of the desired aminated product.

Parameter Recommendation
Catalyst System Employ a highly active catalyst system with bulky, electron-rich ligands (e.g., Buchwald's biarylphosphine ligands) to accelerate the C-N bond formation relative to dehalogenation.[6]
Base Selection Avoid strong alkoxide bases if possible. Consider using lithium bis(trimethylsilyl)amide (LiHMDS) or other non-hydride donating strong bases.
Reaction Time and Temperature Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times and high temperatures.[2]
Inert Atmosphere Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst degradation and side reactions.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a general guideline and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Visualizations

Dehalogenation_Pathway This compound This compound Oxidative_Addition Oxidative Addition (at C-Br) This compound->Oxidative_Addition + Pd(0)Ln Pd(0)L_n Pd(0)Ln Pd(0)L_n->Oxidative_Addition ArPd(II)(Br)L_n Aryl-Pd(II) Complex Oxidative_Addition->ArPd(II)(Br)L_n Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) ArPd(II)(Br)L_n->Cross_Coupling + Coupling Partner PdH_Formation Pd-H Formation ArPd(II)(Br)L_n->PdH_Formation + Hydride Source Desired_Product Desired Product Cross_Coupling->Desired_Product PdH_Source Hydride Source (Base, Solvent, etc.) PdH_Source->PdH_Formation PdH_Complex Aryl-Pd(II)-H Complex PdH_Formation->PdH_Complex Reductive_Elimination_H Reductive Elimination of H-Br PdH_Complex->Reductive_Elimination_H Dehalogenated_Byproduct Dehalogenated Byproduct Reductive_Elimination_H->Dehalogenated_Byproduct

Caption: Competing pathways of cross-coupling versus dehalogenation.

Troubleshooting_Dehalogenation Start High Dehalogenation Observed? Base Is the base a strong alkoxide (e.g., NaOtBu)? Start->Base Change_Base Switch to a weaker, non-nucleophilic base (e.g., K3PO4, Cs2CO3) Base->Change_Base Yes Solvent Are solvents anhydrous and degassed? Base->Solvent No Change_Base->Solvent Dry_Solvent Use anhydrous solvents and ensure rigorous degassing Solvent->Dry_Solvent No Ligand Is the ligand bulky and electron-rich? Solvent->Ligand Yes Dry_Solvent->Ligand Change_Ligand Use a Buchwald-type ligand (e.g., XPhos, SPhos) Ligand->Change_Ligand No Temperature Is the reaction temperature high? Ligand->Temperature Yes Change_Ligand->Temperature Lower_Temp Lower the reaction temperature and monitor conversion Temperature->Lower_Temp Yes End Re-run Optimized Reaction Temperature->End No Lower_Temp->End

Caption: A decision tree for troubleshooting dehalogenation side reactions.

References

improving the stability of 2,5-Dibromo-3-chloropyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dibromo-3-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is a polyhalogenated, electron-deficient pyridine. The primary stability concerns are related to its reactivity in cross-coupling reactions and its potential for degradation under certain conditions. Key issues include:

  • Selective Reactivity: The two bromine atoms at the 2- and 5-positions have different reactivities compared to the chlorine atom at the 3-position. Generally, carbon-halogen bond reactivity in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1] This differential reactivity can be exploited for selective functionalization but can also lead to mixtures of products if not carefully controlled.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the metal center of catalysts (e.g., palladium), which can lead to catalyst poisoning or the formation of inactive complexes.[1] This is a common issue with pyridine substrates, often referred to as the "2-pyridyl problem," especially when the reaction site is adjacent to the nitrogen.[1]

  • Dehalogenation: Under certain conditions, particularly with strong bases, high temperatures, or certain catalyst/ligand systems, undesired dehalogenation can occur, leading to the formation of mono-bromo-chloro-pyridines or other byproducts.

  • Thermal and Photochemical Decomposition: While specific data for this compound is limited, polyhalogenated aromatic compounds can be susceptible to thermal and photochemical degradation. It is advisable to store the compound in a cool, dry, and dark place and to conduct reactions at the lowest effective temperature.

Q2: How should this compound be handled and stored to ensure its stability?

A2: To maintain the integrity of this compound, proper handling and storage are crucial. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents.

Q3: At which position is this compound most likely to react in a typical cross-coupling reaction?

A3: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, the reactivity of the carbon-halogen bonds is generally I > Br > Cl. For this compound, the C-Br bonds are significantly more reactive than the C-Cl bond. Between the two C-Br bonds, the one at the 2-position is generally more activated towards oxidative addition due to its proximity to the electron-withdrawing nitrogen atom. Therefore, in a mono-coupling reaction, functionalization is most likely to occur at the 2-position. However, the selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using this compound in cross-coupling reactions.

Issue 1: Low or No Conversion to the Desired Product
Possible Cause Suggested Solution
Catalyst Poisoning by Pyridine Nitrogen The lone pair on the pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity.[1] Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) to sterically hinder this interaction.[1]
Inefficient Oxidative Addition The C-Br or C-Cl bond is not being effectively activated by the catalyst.[1] For C-Cl bond coupling, a more active catalyst system is generally required. If targeting the C-Br bond, ensure the catalyst is active at the chosen temperature. Consider switching to a more reactive boronic acid or other coupling partner.
Poor Transmetalation The transfer of the organic group from the organometallic reagent (e.g., boronic acid) to the palladium center is slow. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) as the choice of base can significantly impact the transmetalation step.[1]
Decomposition of Reagents The organoboron reagent may be degrading under the reaction conditions (protodeboronation). Ensure anhydrous conditions and consider using a boronate ester for increased stability.
Issue 2: Formation of Multiple Products (Lack of Selectivity)
Possible Cause Suggested Solution
Reaction at Multiple Halogen Sites The reaction conditions are harsh enough to activate more than one C-X bond. To achieve mono-substitution (typically at the more reactive C-Br bond), use milder conditions: lower the reaction temperature, use a less active catalyst, or reduce the reaction time.
Isomerization or Rearrangement While less common, some reaction conditions might promote isomerization. Confirm the structure of the products using analytical techniques like NMR and mass spectrometry.
Issue 3: Significant Formation of Dehalogenated Byproducts
Possible Cause Suggested Solution
Hydrodehalogenation This side reaction can be promoted by certain phosphine ligands, bases, or impurities. Lowering the reaction temperature can sometimes reduce dehalogenation.[1] Screening different ligands and bases may also be necessary.
Reaction with Solvent or Base Protic solvents or certain bases can be a source of hydrogen for hydrodehalogenation. Ensure the use of anhydrous solvents and select a base that is less prone to promoting this side reaction.

Data Presentation

The following table summarizes the expected relative reactivity of the halogen substituents in this compound and the general influence of key reaction parameters on stability and selectivity in cross-coupling reactions.

Parameter Influence on Stability and Reactivity
Halogen Reactivity Order C(2)-Br > C(5)-Br >> C(3)-Cl
Temperature Higher temperatures increase reaction rates but may decrease selectivity and lead to thermal degradation or dehalogenation.[2]
Base The choice of base is crucial. Stronger bases can increase the rate of deprotonation of the coupling partner but may also promote dehalogenation or degradation of the substrate. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1]
Ligand Bulky, electron-rich ligands can prevent catalyst poisoning by the pyridine nitrogen and promote efficient oxidative addition and reductive elimination.[1]
Solvent Aprotic solvents like dioxane, toluene, or DMF are commonly used. The presence of water can be beneficial in some Suzuki couplings but can also lead to protodeboronation of the organoboron reagent.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the mono-arylation of this compound at the more reactive C-Br position.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane, 10 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_low_conversion Low/No Conversion cluster_side_products Side Products Formed cluster_dehalogenation Dehalogenation start_node Reaction with this compound Fails issue_node issue_node start_node->issue_node Identify Issue cause_node_1 Catalyst Poisoning issue_node->cause_node_1 Possible Cause cause_node_2 Lack of Selectivity (Multiple Halogen Reactions) issue_node->cause_node_2 Possible Cause cause_node_3 Hydrodehalogenation issue_node->cause_node_3 Possible Cause cause_node cause_node solution_node solution_node end_node Successful Reaction solution_node_1 Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) cause_node_1->solution_node_1 Solution solution_node_1->end_node solution_node_2 Use Milder Conditions: - Lower Temperature - Less Active Catalyst cause_node_2->solution_node_2 Solution solution_node_2->end_node solution_node_3 Lower Temperature Screen Ligands/Bases Use Anhydrous Solvent cause_node_3->solution_node_3 Solution solution_node_3->end_node

Caption: Troubleshooting workflow for reactions involving this compound.

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Suzuki Couplings with 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) for researchers utilizing 2,5-Dibromo-3-chloropyridine in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues researchers may encounter, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: I am observing very low to no product yield. What are the primary causes and how can I troubleshoot this?

A1: Low or no yield with a multi-halogenated pyridine substrate is a common issue. The primary causes often relate to the reactivity of the carbon-halogen bonds and catalyst inefficiency.[1] this compound has three potential reaction sites. The general reactivity order for halogens in palladium-catalyzed couplings is I > Br > Cl.[2] Therefore, the C-Br bonds are expected to react before the more stable C-Cl bond.

Troubleshooting Steps:

  • Catalyst & Ligand System: The choice of catalyst and ligand is critical for activating C-Br and especially C-Cl bonds. Standard catalysts like Pd(PPh₃)₄ may be insufficient for achieving high yields or for coupling at the chloro- position.[1]

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl halides.[1][3][4] These ligands promote the crucial oxidative addition step and can help prevent catalyst inhibition by the pyridine nitrogen.[3][5]

  • Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[6][7] Its strength and solubility are important factors.[1]

    • Recommendation: Screen several bases. Strong inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective in challenging couplings.[1][8]

  • Reaction Temperature: Higher temperatures can be necessary to overcome the activation energy for the oxidative addition of C-Br and particularly C-Cl bonds.[3]

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C.[9] Microwave irradiation can also be effective for accelerating slow reactions.[9]

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation and promoting side reactions like homocoupling.[5][6][10]

    • Recommendation: Ensure all solvents are thoroughly degassed. The reaction vessel should be evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times, and a positive pressure should be maintained throughout the reaction.[1]

Q2: My reaction is producing significant side products. How can I identify and minimize them?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of the target product.[6] The most common are protodeboronation, homocoupling, and dehalogenation.

  • Protodeboronation (Boronic acid is replaced by -H): This side reaction involves the cleavage of the C-B bond by a proton source, often water.[11] Heteroaryl boronic acids can be particularly prone to this issue.[6][11]

    • Minimization Strategy: Use anhydrous solvents and reagents. If the problem persists, consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester) or an organotrifluoroborate salt, which can undergo slow release of the boronic acid during the reaction.[11][12]

  • Homocoupling (Boronic acid couples with itself): This side reaction is often promoted by the presence of oxygen or can be catalyzed by Pd(II) species that have not been reduced to the active Pd(0) state.[6][13][14]

    • Minimization Strategy: Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere.[13] Using a direct Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system can also reduce homocoupling.[15]

  • Dehalogenation (Bromo- or Chloro- group is replaced by -H): This occurs when the palladium complex, after oxidative addition, acquires a hydride ligand and reductively eliminates the arene.[6][16]

    • Minimization Strategy: Ensure the reaction is performed under a strict inert atmosphere. The choice of solvent and base can also influence this pathway. Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.[16]

Q3: How can I control the regioselectivity? I want to perform a selective mono-arylation or a double arylation at the bromine positions.

A3: The differential reactivity of the C-Br and C-Cl bonds is the key to controlling selectivity. The two C-Br bonds at positions 2 and 5 are significantly more reactive than the C-Cl bond at position 3.[2]

  • For Selective Mono-arylation:

    • Stoichiometry: Use a slight deficiency or 1.0 equivalent of the boronic acid relative to the this compound. This will favor the reaction at one of the C-Br positions.

    • Reaction Time & Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-arylated product is maximized, before significant formation of the di-arylated product occurs. Lowering the reaction temperature may also improve selectivity.

  • For Double Arylation at C-2 and C-5:

    • Stoichiometry: Use an excess of the boronic acid (e.g., 2.2-2.5 equivalents) to drive the reaction to completion at both bromine sites.[8][16]

    • Forcing Conditions: Higher temperatures and longer reaction times may be necessary to achieve complete diarylation.

  • Coupling at the C-Cl Position: Coupling at the C-Cl bond is challenging and will require a highly active catalyst system and more forcing conditions, likely after the C-Br positions have already reacted. A catalyst system known for activating aryl chlorides, such as one using a Buchwald or NHC ligand, would be essential.[1][4]

Data Presentation: Catalyst System Comparison

The selection of the catalyst, ligand, and base is crucial for success. The following table summarizes conditions used for Suzuki couplings of analogous challenging dihalopyridine or dihalothiophene substrates, providing a predictive framework for optimizing your reaction.

SubstrateCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2,5-Dibromo-3-hexylthiophenePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90>80 (Di-arylated)[8]
2,6-DichloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene100>90[16]
3-ChloropyridinePd precatalyst / PCy₃K₃PO₄THF/H₂O11035[17]
2-ChloropyridinesPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane80-100Varies[5]
2,3,5-TrichloropyridinePd(OAc)₂ (ligand-free)K₂CO₃Dioxane/H₂O100High (Mono-arylated)[18]

Experimental Protocols

Protocol 1: General Procedure for Double Suzuki Coupling at C-2 and C-5

This protocol is a generalized starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.3 - 2.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and the base.[5][8]

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Add the palladium catalyst to the vessel under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.[5]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-110 °C).[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Failed Suzuki Couplings

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_sm Starting Materials (SM) Consumed? start->check_sm sm_unreacted High SM Remainder check_sm->sm_unreacted No sm_consumed SM Consumed check_sm->sm_consumed Yes check_catalyst Is Catalyst System Active Enough? sm_unreacted->check_catalyst check_byproducts Side Products Observed? sm_consumed->check_byproducts increase_temp Increase Temperature (80-120 °C) check_catalyst->increase_temp No change_catalyst Switch to Buchwald (SPhos, XPhos) or NHC Ligand System increase_temp->change_catalyst check_byproducts->check_catalyst No (Complex Mixture) identify_byproducts Identify Side Products (LC-MS, NMR) check_byproducts->identify_byproducts Yes homocoupling Homocoupling (Ar'-Ar') identify_byproducts->homocoupling protodeboronation Protodeboronation (Ar'-H) identify_byproducts->protodeboronation dehalogenation Dehalogenation (Ar-H) identify_byproducts->dehalogenation fix_homocoupling Ensure Rigorous Degassing Use Pd(0) Source homocoupling->fix_homocoupling fix_proto Use Anhydrous Solvents Switch to Boronic Ester (BPin) protodeboronation->fix_proto fix_dehalo Check Inert Atmosphere Screen Bases/Solvents dehalogenation->fix_dehalo

Caption: A workflow diagram for troubleshooting low-yield Suzuki coupling reactions.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_steps Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) ox_add Oxidative Addition pd_complex1 Ar-Pd(II)-X Ln ox_add->pd_complex1 transmetal Transmetalation pd_complex2 Ar-Pd(II)-Ar' Ln transmetal->pd_complex2 red_elim Reductive Elimination red_elim->pd0 product Ar-Ar' (Product) red_elim->product pd_complex1->transmetal pd_complex2->red_elim ar_x Ar-X (this compound) ar_x->ox_add boronic Ar'-B(OH)₂ + Base boronic->transmetal

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key reaction steps.

References

Technical Support Center: Catalyst Selection for 2,5-Dibromo-3-chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting catalysts for efficient cross-coupling reactions involving 2,5-Dibromo-3-chloropyridine. It includes troubleshooting guides, FAQs, quantitative data, and detailed experimental protocols to address common challenges encountered during synthesis.

Understanding the Reactivity of this compound

This compound is a tri-halogenated heterocycle with three potential sites for cross-coupling reactions. The reactivity of these sites in palladium-catalyzed reactions is governed by the carbon-halogen bond strength, which generally follows the order: C-Br > C-Cl.[1] Consequently, the two bromine atoms are significantly more reactive than the chlorine atom.

Regioselectivity between the C2-Br and C5-Br bonds is a key consideration. The C2 position is often more electrophilic due to the inductive effect of the adjacent nitrogen atom, making it more susceptible to oxidative addition by a Pd(0) catalyst.[2][3] However, this selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions, allowing for targeted functionalization.[2][4]

General Troubleshooting and FAQs

Q1: I am observing low to no yield in my cross-coupling reaction. What are the most common causes?

A1: Low or no product formation with halogenated pyridines is a frequent issue, often stemming from the following factors:

  • Catalyst and Ligand Inactivity: The chosen palladium catalyst or ligand may not be active enough to facilitate the oxidative addition step, especially for less reactive positions.[5] Standard catalysts like Pd(PPh₃)₄ can be insufficient.[5]

  • Ineffective Base: The base is crucial for activating the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizing acidic byproducts.[5] Its strength, solubility, and steric properties are critical.[6]

  • Improper Solvent System: The solvent must effectively dissolve reactants and intermediates to facilitate the catalytic cycle.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[5]

  • Purity of Starting Materials: Impurities in reagents or solvents can poison the catalyst or cause side reactions.[7]

Q2: How can I control the reaction to achieve mono-substitution versus di-substitution?

A2: Achieving selective mono-substitution on a di-halogenated substrate requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner for mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction. Lowering the temperature can also enhance selectivity.

  • Catalyst Choice: Some catalyst systems may inherently favor mono-substitution.

Q3: I am observing significant side products like homocoupling or protodeboronation (in Suzuki reactions). How can I minimize them?

A3:

  • Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved by a proton source, can be minimized by using anhydrous solvents, ensuring reagents are dry, and employing boronic esters (e.g., pinacol esters) which are more stable.[5]

  • Homocoupling: This is often promoted by the presence of oxygen.[5] Ensure the reaction setup is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[5]

Catalyst Selection and Reaction Guides

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this compound, achieving high yields and regioselectivity requires highly active catalyst systems.

Troubleshooting Guide: Suzuki Coupling

  • Q: My reaction is not working with Pd(PPh₃)₄. What should I try next?

    • A: Pd(PPh₃)₄ is often not active enough for challenging substrates like halogenated pyridines.[5] Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which promote the formation of the active monoligated Pd(0) species.[5]

  • Q: Which base is most effective for this substrate?

    • A: Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective.[5] If base solubility is an issue, a mixed solvent system like dioxane/water is recommended.[5]

  • Q: How do I achieve C5 selectivity instead of the more common C2 selectivity?

    • A: While C2 arylation is common, C5 selectivity has been achieved under specific "ligand-free" Jeffery conditions, which typically involve using a phase-transfer catalyst like a tetralkylammonium salt.[2][4]

Quantitative Data: Catalyst Systems for Suzuki Coupling of Halogenated Pyridines

Catalyst PrecursorLigandBaseSolventTemp (°C)Coupling PartnerSubstrateYield (%)Reference(s)
Pd(OAc)₂None (Jeffery cond.)K₂CO₃DMF/H₂O90Phenylboronic acid2,5-DichloropyridineModerate[4]
Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂O90Arylboronic acid2,5-DichloropyridineGood[4]
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O85-95Arylboronic acid5-Bromo-2-methylpyridin-3-amine70-90[8][9]
Pd₂(dba)₃P(t-Bu)₃KFTHF50Arylboronic acidChloro-pyrimidinesModerate[8]

Detailed Experimental Protocol: Regioselective Suzuki Coupling at C2

This protocol is adapted from methodologies for similar di-halogenated pyridines.[2]

  • Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), Potassium Carbonate (2.0 mmol), 1,4-Dioxane (8 mL), Water (2 mL).

  • Setup: Charge a dry Schlenk flask with this compound, the arylboronic acid, and potassium carbonate.

  • Inerting: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for synthesizing aminopyridines. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency.[4][10]

Troubleshooting Guide: Buchwald-Hartwig Amination

  • Q: The reaction is slow or incomplete. How can I improve it?

    • A: Increase catalyst loading or switch to a more active pre-catalyst/ligand system. Buchwald ligands like XPhos, RuPhos, or BrettPhos are highly effective.[11][12] Ensure your base (often a strong, non-nucleophilic one like NaOtBu or LiHMDS) is fresh and anhydrous.[11][13]

  • Q: I am trying to couple a primary amine and getting low yields due to hydrodehalogenation.

    • A: First-generation catalysts are often not suitable for primary amines.[14] Use systems with bidentate phosphine ligands (like BINAP) or modern bulky monophosphine ligands, which are more reliable for coupling primary amines.[14]

  • Q: My substrate has base-sensitive functional groups (e.g., esters). Which base should I use?

    • A: Strong bases like NaOtBu can be incompatible with groups like esters.[13] Weaker bases such as Cs₂CO₃ or K₃PO₄ offer excellent functional group tolerance, though they may require higher catalyst loadings or longer reaction times.[13]

Quantitative Data: Catalyst Systems for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemp (°C)AmineSubstrateExpected ProductYieldReference(s)
Pd₂(dba)₃XPhosNaOtBuToluene100Morpholine2,5-Dichloropyridine2-Chloro-5-morpholinopyridineGood (est.)[4]
Pd(OAc)₂BINAPCs₂CO₃Dioxane110Aniline2,5-Dichloropyridine2-Chloro-5-anilinopyridineGood (est.)[4]
Pd₂(dba)₃RuPhosLiHMDSTHF65Morpholine3-Bromopyridine3-Morpholinopyridine83%[11]
BrettPhos-precat.BrettPhosLiHMDSTHF65Cyclopentylamine3-Bromopyridine3-(Cyclopentylamino)pyridine78%[11]

Detailed Experimental Protocol: Regioselective Monoamination at C2

This protocol is based on general procedures for the amination of dihalo-pyridines.[3]

  • Materials: this compound (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 mmol). Anhydrous, degassed toluene (10 mL).

  • Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and NaOtBu to a dry Schlenk tube.

  • Reactant Addition: Add the this compound, followed by the anhydrous toluene.

  • Amine Addition: Add the amine via syringe.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor reaction progress by LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Sonogashira and Stille Couplings

Sonogashira (coupling with terminal alkynes) and Stille (coupling with organostannanes) reactions are also effective for functionalizing this compound.[15][16]

FAQs: Sonogashira and Stille Couplings

  • Q: What is the typical catalyst system for a Sonogashira coupling?

    • A: The reaction typically requires two catalysts: a palladium(0) complex (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base.[15][17]

  • Q: Stille couplings use toxic tin reagents. What are the key advantages and how can I handle the waste?

    • A: The main advantages are the stability of organostannane reagents to air and moisture and their tolerance of a wide array of functional groups.[18][19] Tin byproducts are toxic and must be removed.[18] This is typically done by washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or by filtering through silica gel with triethylamine in the eluent.[18][19]

Quantitative Data: Representative Stille & Sonogashira Conditions

Reaction TypeCatalyst / Co-catalystLigandBase / AdditiveSolventTemp (°C)SubstrateYield (%)Reference(s)
StillePd(PPh₃)₄PPh₃NoneDMF952-Chloro-5-iodopyridine67%[20]
StillePd₂(dba)₃AsPh₃CuIDMF60Aryl iodide55%[20]
SonogashiraPd(PPh₃)₂Cl₂ / CuIPPh₃Et₃NTHFRTAryl BromideGood[15][17]
SonogashiraPdCl₂(dppf) / CuIdppfi-Pr₂NHToluene803,5-Dibromo-2,6-dichloropyridineGood[21]

Visualized Workflows and Logic

Catalyst_Selection_Workflow start Define Desired Transformation bond_type Select Bond Type start->bond_type cc_bond C-C Bond Formation bond_type->cc_bond C-C cn_bond C-N Bond Formation bond_type->cn_bond C-N cc_reaction Choose Reaction Type cc_bond->cc_reaction buchwald Buchwald-Hartwig Amination cn_bond->buchwald suzuki Suzuki Coupling (Boronic Acids) cc_reaction->suzuki with Boronic Acid stille Stille Coupling (Stannanes) cc_reaction->stille with Organotin sonogashira Sonogashira Coupling (Alkynes) cc_reaction->sonogashira with Alkyne catalyst_suzuki Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Buchwald Ligand (XPhos, SPhos) - Base: K₃PO₄, Cs₂CO₃ suzuki->catalyst_suzuki catalyst_stille Catalyst System: - Pd(PPh₃)₄ or Pd₂(dba)₃ - Ligand: PPh₃, AsPh₃ - Additive: CuI stille->catalyst_stille catalyst_sonogashira Catalyst System: - Pd(PPh₃)₂Cl₂ + CuI - Base: Amine (e.g., Et₃N) sonogashira->catalyst_sonogashira catalyst_buchwald Catalyst System: - Pd(OAc)₂ or Pd₂(dba)₃ - Buchwald Ligand (XPhos, RuPhos) - Base: NaOtBu, LiHMDS buchwald->catalyst_buchwald

Caption: Catalyst selection workflow for this compound.

Troubleshooting_Low_Yield start Low / No Yield Observed q1 Is the Catalyst System Active Enough? start->q1 a1 Switch to Buchwald Ligands (SPhos, XPhos) or NHC Ligands. Increase Catalyst Loading. q1->a1 Yes q2 Is the Base Effective? q1->q2 No a1->q2 a2 Screen Strong Bases (K₃PO₄, Cs₂CO₃, NaOtBu). Ensure Base is Anhydrous. q2->a2 Yes q3 Is the System Properly Degassed? q2->q3 No a2->q3 a3 Degas Solvents Thoroughly. Ensure Inert Atmosphere (Ar/N₂). q3->a3 Yes q4 Is the Reaction Temperature Sufficient? q3->q4 No a3->q4 a4 Increase Temperature (e.g., to 80-120 °C). Consider Microwave Irradiation. q4->a4 Yes end Re-run Experiment q4->end No a4->end

Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.

References

Technical Support Center: Reactivity of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dibromo-3-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvent choice on the reactivity of this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity considerations for this compound?

A1: this compound is a trifunctionalized pyridine ring, offering multiple sites for reaction. The reactivity of the halogen substituents is a key consideration. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-Br > C-Cl. This differential reactivity allows for selective functionalization. The electronic environment of the pyridine ring, influenced by the chloro and bromo substituents, also plays a significant role in directing reactivity.

Q2: How does solvent choice impact the outcome of reactions with this compound?

A2: Solvent selection is critical in controlling the reactivity and selectivity of reactions involving this compound. Solvents can influence:

  • Solubility: Ensuring all reagents are in solution is crucial for reaction efficiency.

  • Catalyst Activity: The solvent can affect the stability and activity of the catalyst.

  • Reaction Rate: Polar aprotic solvents can accelerate reaction rates in many cross-coupling reactions.

  • Regioselectivity: In reactions like lithiation, the coordinating ability of the solvent can dictate which site is deprotonated. For instance, coordinating solvents can favor lithiation at the 5-position of similar 2,5-dibromopyridines, while non-coordinating solvents favor the 2-position.[1]

Q3: Which analytical techniques are recommended for monitoring the progress of reactions with this compound?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to monitor the progress of reactions involving this compound. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool. These techniques allow for the identification of starting materials, intermediates, and products, helping to determine reaction completion and identify any side products.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no yield of the desired coupled product.

Possible CauseSuggested Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Poor Solubility of Reagents Screen different solvents or solvent mixtures. For Suzuki couplings, mixtures of solvents like 1,4-dioxane/water or toluene/water are often effective. The addition of water can improve the solubility of the base and the boronic acid.[2][3]
Inefficient Oxidative Addition 2-chloropyridines can be less reactive. Consider increasing the reaction temperature or using microwave irradiation.[4]
Protodeboronation of Boronic Acid This is a common side reaction. Minimize reaction time and consider using a less aqueous solvent system or a more stable boronic acid derivative like a pinacol ester.

Issue 2: Formation of significant side products (e.g., homocoupling of the boronic acid).

Possible CauseSuggested Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Suboptimal Ligand Choice The choice of phosphine ligand is crucial. Bulky, electron-rich ligands can promote the desired cross-coupling over side reactions.
Reaction Temperature Too High Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions more than the desired coupling.
Buchwald-Hartwig Amination

Issue 1: Low or no conversion.

Possible CauseSuggested Solution
Inactive Catalyst Use a fresh palladium precursor and ligand, ensuring they are stored under an inert atmosphere. The active Pd(0) species is sensitive to oxygen.
Inappropriate Base or Solvent The choice of base and solvent is critical and often substrate-dependent. Screen different bases (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, 1,4-dioxane, THF).[5]
Poor Solubility of Reagents Screen alternative solvents to improve the solubility of the starting materials and reagents.

Issue 2: Hydrodehalogenation (replacement of a bromine atom with hydrogen).

Possible CauseSuggested Solution
Base is too strong or sterically hindered Using a weaker or less sterically hindered base can sometimes reduce this side reaction.
High Reaction Temperature Lowering the reaction temperature may minimize hydrodehalogenation.
Ligand Choice Some phosphine ligands are more prone to promoting this side reaction than others. A ligand screen may be necessary.
Lithiation and Subsequent Quenching

Issue 1: Lack of regioselectivity in lithiation.

Possible CauseSuggested Solution
Incorrect Solvent Choice The coordinating ability of the solvent is a key determinant of regioselectivity. For substrates like 2,5-dibromopyridine, coordinating solvents (e.g., THF) favor lithiation at the 5-position, while non-coordinating solvents (e.g., toluene) favor the 2-position.[1]
Reaction Temperature The temperature can influence the kinetic vs. thermodynamic control of the deprotonation.

Issue 2: Low yield of the quenched product.

Possible CauseSuggested Solution
Instability of the Aryllithium Intermediate The aryllithium species may be unstable in certain solvents. For example, some aryllithiums are unstable in THF. In such cases, a less coordinating solvent like MTBE might be a better choice.[1]
Inefficient Quenching Ensure the electrophile is added at a low temperature and that the reaction is quenched properly.

Data on Solvent Effects

The following tables summarize the effect of solvents on the yield of common cross-coupling reactions for substrates analogous to this compound. This data can serve as a guide for solvent selection in your experiments.

Table 1: Effect of Solvent on the Yield of Suzuki-Miyaura Coupling of Dihalogenated Heterocycles

SubstrateCoupling PartnerCatalyst/Base/SolventYield (%)Reference
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O 75[6]
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane/H₂O 80[2]
2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ / K₂CO₃ / DMF/H₂O 65[6]
2,5-dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄ / K₃PO₄ / 1,4-Dioxane/H₂O High[3]
2,5-dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄ / K₃PO₄ / Toluene Moderate[3]

Table 2: Effect of Solvent on the Yield of Buchwald-Hartwig Amination of Bromo-Heterocycles

SubstrateAmineCatalyst/Base/SolventYield (%)Reference
Aryl BromideSecondary AminePd[P(o-Tolyl)₃]₂ / NaOtBu / Toluene Good[7]
Aryl IodideSecondary AminePd[P(o-Tolyl)₃]₂ / NaOtBu / 1,4-Dioxane Modest[7]
5-BromopyrimidineVarious AminesXPhos Pd G3 / NaOtBu / Toluene Representative[5]
5-BromopyrimidineVarious AminesXPhos Pd G3 / NaOtBu / 1,4-Dioxane Representative[5]
5-BromopyrimidineVarious AminesXPhos Pd G3 / NaOtBu / THF Lower Yields[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add the amine to the vessel.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[5]

General Protocol for Selective Monolithiation

This protocol is adapted from the selective monolithiation of 2,5-dibromopyridine and may require optimization.[1]

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv)

  • Anhydrous solvent (Toluene for 2-position lithiation, THF for 5-position lithiation)

  • Electrophile (e.g., DMF, an aldehyde, or a ketone) (1.5 equiv)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi dropwise to the solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the electrophile dropwise and continue stirring for another 30 minutes at -78 °C.

  • Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction & Cool monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

solvent_selection_logic cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_lithiation Lithiation start Starting Point: Reaction Type suzuki_q Need to dissolve boronic acid & base? start->suzuki_q buchwald_q Substrate has base-sensitive groups? start->buchwald_q lithiation_q Desired regioselectivity? start->lithiation_q suzuki_solvents Try polar aprotic/ water mixtures: - 1,4-Dioxane/H₂O - Toluene/H₂O - DMF/H₂O suzuki_q->suzuki_solvents buchwald_solvents Common choices: - Toluene - 1,4-Dioxane (THF may give lower yields) buchwald_q->buchwald_solvents lithiation_coord 5-Position: Coordinating Solvent (e.g., THF) lithiation_q->lithiation_coord lithiation_noncoord 2-Position: Non-coordinating Solvent (e.g., Toluene) lithiation_q->lithiation_noncoord

References

Technical Support Center: Scale-Up of Reactions Involving 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges and considerations when scaling up chemical reactions involving 2,5-dibromo-3-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with this compound?

A1: this compound is an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] When handling, it is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][3] Work should be conducted in a well-ventilated area or a fume hood to avoid breathing dust or vapors.[1][3][4] In case of fire, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1]

Q2: How should this compound be stored, particularly for larger quantities?

A2: Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5] The container should be kept tightly closed. For larger quantities, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent degradation.[5]

Q3: Which positions on the this compound ring are most reactive?

A3: The reactivity of the halogen substituents is a key consideration for selective synthesis.

  • Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): In palladium-catalyzed reactions, the reactivity order of halogens is generally I > Br > Cl. Therefore, the bromine atoms are significantly more reactive than the chlorine atom. Between the two bromine atoms, the one at the 2-position is typically more reactive towards oxidative addition to a Pd(0) catalyst due to electronic effects of the adjacent nitrogen atom.

  • Metathesis/Lithiation: Selective monolithiation can be achieved, but it is highly dependent on reaction conditions such as the solvent and temperature.[6] For instance, coordinating solvents can favor lithiation at the 5-position, while non-coordinating solvents may favor the 2-position.[6]

Q4: What are common impurities found in this compound and how can they affect my reaction?

A4: Impurities can arise from the synthesis of the starting material. These may include isomers (e.g., other dibromo-chloro-pyridine isomers) or incompletely halogenated precursors. These impurities can lead to the formation of undesired side products in subsequent reactions, complicating purification at scale. It is crucial to use high-purity starting materials for scale-up operations.

Troubleshooting Guides for Common Scale-Up Reactions

Suzuki-Miyaura Coupling

Problem: Low or Stagnant Reaction Yield on Scale-Up

  • Potential Cause 1: Inefficient Mass Transfer/Mixing. On a larger scale, inadequate agitation can lead to poor mixing of the heterogeneous mixture (aqueous base, organic solvent, solid catalyst).

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring rate is sufficient to create a fine emulsion. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the transfer of reagents between phases.[7]

  • Potential Cause 2: Catalyst Deactivation. The palladium catalyst can be sensitive to air and impurities. On a larger scale, the extended reaction times and larger surface areas increase the risk of oxygen exposure.

    • Solution: Ensure all solvents are thoroughly degassed before use. Maintain a strict inert atmosphere (nitrogen or argon) throughout the process, from charging reagents to sampling. Use high-purity, degassed reagents.

  • Potential Cause 3: Poor Solubility of Reagents. The boronic acid or the pyridine substrate may have limited solubility in the chosen solvent system at scale, leading to a slower reaction rate.

    • Solution: Re-evaluate the solvent system. A solvent mixture (e.g., Toluene/Ethanol or Dioxane/Water) might be necessary to ensure all components remain in solution at the reaction temperature.

Problem: Formation of Significant Side Products (e.g., Homocoupling)

  • Potential Cause: Presence of Oxygen. Oxygen can promote the homocoupling of the boronic acid reagent to form a biaryl byproduct.[8]

    • Solution: Rigorously exclude oxygen from the reaction system by sparging all liquids with an inert gas and maintaining a positive pressure of nitrogen or argon.

  • Potential Cause: Incorrect Stoichiometry. An excess of the boronic acid can sometimes lead to higher levels of homocoupling.

    • Solution: Carefully control the stoichiometry. While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, a large excess should be avoided. Perform small-scale experiments to optimize the ratio before proceeding with the full-scale reaction.

Buchwald-Hartwig Amination

Problem: Exothermic Runaway During Base Addition

  • Potential Cause: The reaction of strong bases like sodium tert-butoxide (NaOt-Bu) with the amine and solvent can be highly exothermic. Adding the base too quickly to a large volume can overwhelm the reactor's cooling capacity.

    • Solution: Add the base portion-wise or as a slurry in an appropriate solvent to control the addition rate. Ensure the reactor's cooling system is fully operational and set to a low temperature before starting the addition. Monitor the internal temperature closely throughout the addition.

Problem: Product Degradation or Darkening of the Reaction Mixture

  • Potential Cause: The combination of a strong base and elevated temperatures can cause degradation of the starting materials or product, especially over long reaction times typical of scale-up.

    • Solution: Optimize the reaction temperature. It may be possible to run the reaction at a lower temperature by using a more active catalyst system (e.g., a more advanced phosphine ligand).[9][10] Minimize the overall reaction time by monitoring for completion using in-process controls (e.g., HPLC, UPLC).

Grignard/Lithium-Halogen Exchange

Problem: Difficulty Initiating the Reaction at Scale

  • Potential Cause: The surface of magnesium turnings can be passivated by an oxide layer, which is a more significant issue with larger quantities. Traces of water in the solvent or on the glassware can quench the initial reaction.

    • Solution: Use activated magnesium (e.g., Rieke magnesium) or activate standard magnesium turnings before use (e.g., with iodine, 1,2-dibromoethane, or by crushing them under an inert atmosphere).[11] Ensure all glassware is rigorously dried (flame-dried or oven-dried) and solvents are anhydrous.[11] Use a small amount of the halide to initiate the reaction in a concentrated solution before diluting and adding the rest.

Problem: High Levels of Wurtz Coupling Side Product

  • Potential Cause: This side reaction, where the organometallic intermediate reacts with unreacted starting halide, is common.[12] High local concentrations of the halide during addition can exacerbate this issue.

    • Solution: Add the this compound solution slowly and sub-surface to the stirred magnesium slurry to maintain a low concentration of the halide in the reaction mixture. Maintain a moderate temperature; excessively high temperatures can increase the rate of the Wurtz coupling. Continuous processing in a flow reactor can significantly improve selectivity and reduce this side product.[12]

Quantitative Data: Scale-Up Comparison

The following table provides a representative example of scaling a Suzuki-Miyaura coupling reaction from lab to pilot scale.

ParameterLab Scale (1x)Pilot Scale (100x)Key Considerations for Scale-Up
Reagents
This compound10.0 g1.00 kgEnsure consistent purity and batch traceability.
Arylboronic Acid1.2 eq1.15 eqStoichiometry may be slightly adjusted to minimize waste and side products at scale.
Pd Catalyst (e.g., Pd(dppf)Cl₂)1 mol%0.5 - 0.8 mol%Catalyst loading is often reduced at scale to manage costs. Catalyst efficiency is critical.
Base (e.g., K₂CO₃)2.5 eq2.2 eqUse of a less expensive base may be evaluated. Ensure particle size allows for good mixing.
Solvents
Dioxane / Water100 mL / 25 mL8 L / 2 LSolvents must be degassed. Volume is adjusted for efficient stirring and heat transfer, not just linearly scaled.
Conditions
Reaction Temperature90 °C85-90 °CHeat transfer is less efficient at scale. Monitor internal temp vs. jacket temp. Slower heating ramps are needed.
Addition Time10 min1-2 hoursControlled, slow addition of reagents is critical to manage exotherms and local concentrations.
Reaction Time6 hours8-12 hoursReactions are often slower due to mass transfer limitations. Rely on in-process controls to determine endpoint.
Agitator Speed300 RPM100-150 RPMTip speed is a more relevant scale-up parameter than RPM. Ensure sufficient power for good mixing.
Outcome
Typical Yield92%85-88%Yields are often slightly lower at scale due to transfer losses and longer reaction times.
Product Purity (Crude)97%94%Higher potential for side product formation and degradation.
Work-Up
Extraction Solvent200 mL15 LPhase separation (phase-split) can be much slower at scale.
Crystallization Time2 hours12-24 hoursSlow, controlled cooling is essential for consistent crystal size and purity.

Experimental Protocols

Key Experiment 1: Pilot Scale Suzuki-Miyaura Coupling

Objective: To synthesize 5-Aryl-2-bromo-3-chloropyridine on a 1 kg scale.

Methodology:

  • Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and pressure-tested. Inert the reactor by purging with nitrogen for at least 1 hour.

  • Reagent Charging:

    • Charge the reactor with this compound (1.00 kg), the corresponding arylboronic acid (1.15 eq), and potassium carbonate (2.2 eq).

    • Charge degassed 1,4-dioxane (8 L) and degassed purified water (2 L).

    • Begin agitation at 100 RPM and start a slow nitrogen subsurface sparge.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.5 mol%) to the mixture under a strong nitrogen counter-flow.

  • Reaction:

    • Heat the reactor jacket to 95 °C to achieve an internal temperature of 85-90 °C.

    • Maintain the reaction at temperature with good agitation for 8-12 hours.

  • In-Process Control (IPC): After 8 hours, take a sample for HPLC analysis to check for the disappearance of the starting material. Continue the reaction until the starting material is <1%.

  • Work-Up and Isolation:

    • Cool the reactor to 20-25 °C.

    • Add ethyl acetate (10 L) and water (5 L). Stir for 30 minutes, then stop agitation and allow the layers to separate (this may take 1-2 hours).

    • Drain the lower aqueous layer.

    • Wash the organic layer with brine (5 L).

    • Concentrate the organic layer under vacuum to approximately 3 L.

  • Crystallization:

    • Add heptane (6 L) slowly to the concentrated solution to induce crystallization.

    • Cool the slurry to 0-5 °C over 4 hours and hold for an additional 2 hours.

    • Filter the product using a Nutsche filter dryer and wash the cake with cold heptane (2 x 1 L).

    • Dry the product under vacuum at 40 °C until a constant weight is achieved.

Visualizations

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_iso Isolation Phase Process Hazard Analysis (PHA) Process Hazard Analysis (PHA) Define Critical Process Parameters (CPPs) Define Critical Process Parameters (CPPs) Process Hazard Analysis (PHA)->Define Critical Process Parameters (CPPs) Source Raw Materials (Large Lot) Source Raw Materials (Large Lot) Define Critical Process Parameters (CPPs)->Source Raw Materials (Large Lot) Equipment Preparation & Inerting Equipment Preparation & Inerting Source Raw Materials (Large Lot)->Equipment Preparation & Inerting Reagent Charging (Controlled) Reagent Charging (Controlled) Equipment Preparation & Inerting->Reagent Charging (Controlled) Reaction (Temp. & Mixing Control) Reaction (Temp. & Mixing Control) Reagent Charging (Controlled)->Reaction (Temp. & Mixing Control) In-Process Control (IPC) Monitoring In-Process Control (IPC) Monitoring Reaction (Temp. & Mixing Control)->In-Process Control (IPC) Monitoring Reaction Quench / Work-Up Reaction Quench / Work-Up In-Process Control (IPC) Monitoring->Reaction Quench / Work-Up Phase Separation / Extraction Phase Separation / Extraction Reaction Quench / Work-Up->Phase Separation / Extraction Crystallization (Controlled Cooling) Crystallization (Controlled Cooling) Phase Separation / Extraction->Crystallization (Controlled Cooling) Filtration & Drying Filtration & Drying Crystallization (Controlled Cooling)->Filtration & Drying Final Product Analysis Final Product Analysis Filtration & Drying->Final Product Analysis

Caption: General workflow for scaling up a chemical synthesis process.

G start Low Yield in Cross-Coupling check_conversion Is Starting Material Consumed? start->check_conversion check_mass_balance Is Mass Balance Low? check_conversion->check_mass_balance Yes incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No degradation Product or SM Degradation check_mass_balance->degradation Yes workup_loss Loss During Work-Up check_mass_balance->workup_loss No solution_catalyst Solution: - Increase catalyst loading - Check catalyst activity - Degas solvents more thoroughly incomplete_reaction->solution_catalyst solution_temp Solution: - Lower reaction temperature - Reduce reaction time - Ensure inert atmosphere degradation->solution_temp solution_workup Solution: - Re-evaluate extraction solvent - Check pH during work-up - Optimize crystallization workup_loss->solution_workup

Caption: Troubleshooting logic for low yield in a cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2,5-Dibromo-3-chloropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,5-Dibromo-3-chloropyridine and structurally related compounds. Due to the limited availability of experimental spectra for this compound in publicly accessible databases, this guide utilizes predicted data from reputable spectroscopic prediction software. This information is presented alongside experimental data for similar halogenated pyridines to offer a valuable reference for spectral interpretation and structural verification.

¹H and ¹³C NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound (predicted) and its analogs. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-4H-6Solvent
This compound (Predicted) 8.158.45CDCl₃
2,5-Dibromopyridine[1]7.98 (dd, J=8.4, 2.4 Hz)8.45 (d, J=2.4 Hz)CDCl₃
3,5-Dibromopyridine[2]8.15 (t, J=2.0 Hz)8.61 (d, J=2.0 Hz)dioxane
2-Bromo-5-chloropyridine7.65 (dd, J=8.8, 2.8 Hz)8.35 (d, J=2.8 Hz)CDCl₃

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2C-3C-4C-5C-6Solvent
This compound (Predicted) 142.5134.0141.2119.8151.0CDCl₃
2,5-Dibromopyridine144.1141.8130.2121.5152.8CDCl₃
3,5-Dibromopyridine[3]151.2125.1147.9125.1151.2CDCl₃
2-Bromo-5-chloropyridine[4]141.8140.4129.5129.1150.1CDCl₃

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below. Specific parameters may need to be optimized depending on the instrument and sample concentration.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[4]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing, although modern spectrometers can lock onto the solvent signal.[4]

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • For ¹H NMR:

    • Acquire the spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans is usually required for ¹³C NMR to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

NMR Analysis Workflow

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final spectral interpretation.

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phasing and Baseline Correction H->I J Chemical Shift Calibration I->J K Analyze Chemical Shifts J->K N Structure Elucidation K->N L Analyze Coupling Constants (1H) L->N M Analyze Peak Integrals (1H) M->N

Caption: A flowchart of the standard NMR experimental workflow.

References

Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2,5-Dibromo-3-chloropyridine with related dihalogenated pyridines. This information is crucial for researchers and scientists in drug development and organic synthesis for the accurate identification and structural elucidation of halogenated heterocyclic compounds.

Introduction

This compound is a polysubstituted aromatic heterocycle of interest in medicinal chemistry and materials science. Mass spectrometry is a primary analytical technique for confirming the molecular weight and structure of such compounds. The fragmentation pattern in EI-MS is particularly informative, offering a molecular fingerprint based on the stability of the parent ion and its subsequent daughter ions. Understanding this pattern is essential for distinguishing it from isomeric and related compounds.

Predicted and Comparative Fragmentation Data

The mass spectrum of this compound is predicted to exhibit a complex isotopic pattern due to the presence of two bromine atoms and one chlorine atom. The major fragmentation pathways are expected to involve the sequential loss of halogen atoms and the cleavage of the pyridine ring. Below is a comparative table summarizing the predicted key ions for this compound and the observed data for analogous dichlorinated and dibrominated pyridines.

Table 1: Comparison of Key Mass-to-Charge Ratios (m/z) and Isotopic Patterns in the Mass Spectra of Halogenated Pyridines

IonPredicted/Observed m/zPredicted/Observed Relative Abundance (%)CompoundNotes
[M]⁺ 269 / 271 / 273 / 275ModerateThis compoundIsotopic cluster due to two Br and one Cl atoms.
[M-Cl]⁺ 234 / 236 / 238MajorThis compoundLoss of a chlorine radical.
[M-Br]⁺ 190 / 192 / 194MajorThis compoundLoss of a bromine radical.
[M-Br-Cl]⁺ 155 / 157SignificantThis compoundSequential loss of Br and Cl.
[M-2Br]⁺ 111 / 113SignificantThis compoundLoss of both bromine atoms.
[C₅H₂N]⁺ 76MinorThis compoundPyridine ring fragment after loss of all halogens.
[M]⁺ 147 / 149 / 1511002,6-DichloropyridineIsotopic pattern for two Cl atoms (approx. 9:6:1 ratio).
[M-Cl]⁺ 112 / 114~402,6-DichloropyridineLoss of a chlorine radical.
[C₅H₃N]⁺ 78~202,6-DichloropyridinePyridine ring fragment after loss of both Cl atoms.
[M]⁺ 235 / 237 / 239High2,6-DibromopyridineIsotopic pattern for two Br atoms (approx. 1:2:1 ratio).
[M-Br]⁺ 156 / 158Major2,6-DibromopyridineLoss of a bromine radical.
[C₅H₃N]⁺ 78Significant2,6-DibromopyridinePyridine ring fragment after loss of both Br atoms.

Note: The m/z values are based on the most abundant isotopes (³⁵Cl, ⁷⁹Br). The relative abundances for this compound are predicted based on general fragmentation principles of halogenated aromatic compounds.

Experimental Protocols

A standard method for analyzing this compound and its analogues is Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte (e.g., this compound) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350.

Visualizing Fragmentation and Workflow

The following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for its comparative analysis.

G Predicted Fragmentation Pathway of this compound M [C₅H₂Br₂ClN]⁺˙ m/z 269/271/273/275 M_minus_Cl [C₅H₂Br₂N]⁺ m/z 234/236/238 M->M_minus_Cl -Cl• M_minus_Br [C₅H₂BrClN]⁺ m/z 190/192/194 M->M_minus_Br -Br• M_minus_Cl_Br M_minus_Cl_Br M_minus_Cl->M_minus_Cl_Br -Br• M_minus_Br_Cl [C₅H₂BrN]⁺ m/z 155/157 M_minus_Br->M_minus_Br_Cl -Cl• M_minus_2Br [C₅H₂ClN]⁺ m/z 111/113 M_minus_Br->M_minus_2Br -Br• C5H2N [C₅H₂N]⁺ m/z 76 M_minus_Br_Cl->C5H2N -Br• M_minus_2Br->C5H2N -Cl• M_minus_Cl_Br->C5H2N -Br• G Comparative Experimental Workflow for Halogenated Pyridines cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Comparison Prep1 Prepare 10 µg/mL solutions of: - this compound - 2,6-Dichloropyridine - 2,6-Dibromopyridine GCMS Inject samples into GC-MS (EI, 70 eV) Prep1->GCMS Acquire Acquire Mass Spectra GCMS->Acquire Identify Identify Molecular Ion Clusters Acquire->Identify Analyze Analyze Fragmentation Patterns (Loss of Halogens, Ring Cleavage) Identify->Analyze Compare Compare m/z values and relative abundances Analyze->Compare

A Comparative Guide to the Reactivity of 2,5-Dibromo-3-chloropyridine and 2,3-Dibromo-5-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of two closely related polyhalogenated pyridines: 2,5-Dibromo-3-chloropyridine and 2,3-Dibromo-5-chloropyridine. Understanding the nuanced differences in their reactivity is crucial for the strategic design and efficient execution of synthetic routes in the development of novel pharmaceutical agents and functional materials. This document outlines their comparative performance in key palladium-catalyzed cross-coupling reactions and halogen-metal exchange, supported by available experimental data and detailed protocols.

General Reactivity Principles

The reactivity of halogenated pyridines in cross-coupling and related reactions is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the carbon atoms at positions 2, 4, and 6 more electrophilic and thus generally more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)) or nucleophilic attack.

The relative reactivity of the carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl, which is inversely related to their bond dissociation energies. In the absence of strong directing groups or unusual steric hindrance, a C-Br bond will preferentially react over a C-Cl bond in palladium-catalyzed cross-coupling reactions.

This compound: This molecule possesses two bromine atoms at the 2- and 5-positions and a chlorine atom at the 3-position. The bromine at the 2-position is activated by the adjacent nitrogen atom, making it a likely site for initial reactivity. The bromine at the 5-position is electronically distinct and its reactivity can be influenced by the reaction conditions.

2,3-Dibromo-5-chloropyridine: In this isomer, the bromine atoms are at the 2- and 3-positions, with a chlorine atom at the 5-position. The bromine at the 2-position is again activated by the nitrogen atom. The bromine at the 3-position is in a different electronic environment and may exhibit different reactivity compared to the 5-bromo substituent in the other isomer.

Comparative Reactivity in Key Transformations

While direct side-by-side comparative studies for these two specific isomers are limited in the public domain, we can infer their relative reactivity from known principles and available experimental data for each compound and closely related analogues.

Halogen-Metal Exchange (Lithiation and Grignard Formation)

Halogen-metal exchange is a powerful tool for the functionalization of polyhalogenated pyridines. The regioselectivity of this reaction is often directed by the most acidic proton or the most labile halogen.

For 2,3-Dibromo-5-chloropyridine , there is evidence of regiospecific Grignard reagent formation at the 2-position. This indicates that the bromine at the C-2 position is the most reactive site for this transformation.

For This compound , while direct data is scarce, studies on the closely related 2,5-dibromopyridine show that the selectivity of monolithiation between the 2- and 5-positions is highly dependent on the reaction conditions, such as the solvent and concentration. Coordinating solvents and higher concentrations tend to favor reaction at the 5-position, while non-coordinating solvents and lower concentrations favor the 2-position[1].

Logical Relationship for Halogen-Metal Exchange Selectivity

G cluster_0 This compound cluster_1 2,3-Dibromo-5-chloropyridine a Conditions: Non-coordinating solvent Low concentration c Preferential Exchange at C2-Br a->c b Conditions: Coordinating solvent High concentration d Preferential Exchange at C5-Br b->d e Standard Grignard Formation Conditions f Regiospecific Exchange at C2-Br e->f

Caption: Predicted regioselectivity of halogen-metal exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The regioselectivity in polyhalogenated pyridines is dictated by the relative reactivity of the C-X bonds.

Experimental Data Summary: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
2,3-Dibromo-5-chloropyridineArylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90122-Aryl-3-bromo-5-chloropyridineModerate to GoodInferred from similar systems
This compoundArylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100162-Aryl-5-bromo-3-chloropyridineModerate to GoodInferred from similar systems

Note: Specific experimental data for these exact couplings were not available in the searched literature. The conditions and outcomes are predicted based on general protocols for similar substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. Similar to the Suzuki coupling, the chemoselectivity is crucial when dealing with dihalogenated substrates.

Experimental Data Summary: Buchwald-Hartwig Amination

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
2,3-Dibromo-5-chloropyridineSecondary AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane110242-(Amino)-3-bromo-5-chloropyridineModerate to GoodInferred from similar systems
This compoundPrimary AminePd(OAc)₂ / RuPhosNaOtBuToluene100182-(Amino)-5-bromo-3-chloropyridineModerate to GoodInferred from similar systems

Note: Specific experimental data for these exact aminations were not available in the searched literature. The conditions and outcomes are predicted based on general protocols for similar substrates.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Caption: General experimental workflow for cross-coupling reactions.

Detailed Experimental Protocols

General Protocol for Regioselective Grignard Formation from 2,3-Dibromo-5-chloropyridine

Based on principles from similar reactions[2]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).

  • Initiation: Add a small crystal of iodine to the magnesium turnings. Add a small portion of a solution of an alkyl bromide (e.g., ethyl bromide, 0.1 equivalents) in anhydrous tetrahydrofuran (THF) to initiate the Grignard formation.

  • Grignard Reagent Formation: Once the reaction has initiated (as evidenced by heat evolution and disappearance of the iodine color), add the remaining alkyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Halogen-Metal Exchange: Cool the Grignard reagent solution to 0 °C. Add a solution of 2,3-dibromo-5-chloropyridine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the halogen-metal exchange can be monitored by quenching aliquots with D₂O and analyzing by ¹H NMR or GC-MS.

  • Quenching: The resulting Grignard reagent, 3-bromo-5-chloro-2-pyridylmagnesium bromide, can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) at low temperature (e.g., -78 °C to 0 °C).

  • Work-up: After the reaction with the electrophile is complete, quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of Halogenated Pyridines

Adapted from standard literature procedures[3][4]

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the halogenated pyridine (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of Halogenated Pyridines

Adapted from standard literature procedures[3][5][6]

  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the halogenated pyridine (1.0 equivalent), the amine (1.1-1.2 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring for the specified time (e.g., 18-24 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired aminated pyridine.

Conclusion

Both this compound and 2,3-Dibromo-5-chloropyridine are valuable and versatile building blocks for organic synthesis. The regioselectivity of their reactions is a key consideration for synthetic planning. Based on general principles, the C-2 bromine is the most likely site of initial reactivity in palladium-catalyzed cross-coupling and halogen-metal exchange reactions for both isomers due to its proximity to the electron-withdrawing nitrogen atom. However, the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be tailored to influence the regiochemical outcome. The protocols provided herein serve as a starting point for the development of specific synthetic transformations involving these important heterocyclic intermediates. Further experimental investigation is warranted to fully elucidate and compare the reactivity profiles of these two isomers under a variety of reaction conditions.

References

Comparative Analysis of Halogenated Pyridine Crystal Structures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While the specific X-ray crystal structure of 2,5-Dibromo-3-chloropyridine is not publicly available, this guide provides a comparative analysis of closely related halogenated pyridine derivatives. By examining their crystal structures, we can gain insights into the influence of halogen substitution patterns on molecular packing and intermolecular interactions, which are crucial for the rational design of crystalline materials in drug development and materials science.

This guide summarizes key crystallographic data, outlines typical experimental protocols for synthesis and crystal growth, and presents a generalized workflow for X-ray crystal structure analysis. The selected derivatives include 2-Bromo-5-chloropyridine, 3,5-Dibromopyridine, and 4-Amino-3,5-dichloropyridine, offering a basis for understanding how the type, position, and number of halogen substituents affect the resulting solid-state architecture.

Crystallographic Data Comparison

The arrangement of molecules in a crystal lattice is dictated by a combination of factors, including molecular shape and intermolecular forces. In halogenated pyridines, interactions such as halogen bonds (X···N, X···X), hydrogen bonds (in the case of amino-substituted derivatives), and π-π stacking play a significant role in defining the crystal packing. The following table summarizes the crystallographic data for the selected derivatives.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersZKey Intermolecular Interactions
2-Bromo-5-chloropyridine C₅H₃BrClNOrthorhombicP2₁2₁2₁a=3.91 Å, b=14.32 Å, c=20.01 Å, α=β=γ=90°4Halogen bonds (Br···N, Cl···Br), π-π stacking
3,5-Dibromopyridine C₅H₃Br₂NOrthorhombicPnmaa=15.34 Å, b=13.01 Å, c=3.85 Å, α=β=γ=90°4Halogen bonds (Br···N, Br···Br)
4-Amino-3,5-dichloropyridine C₅H₄Cl₂N₂MonoclinicP2₁/ca=10.12 Å, b=3.81 Å, c=16.98 Å, α=γ=90°, β=105.9°4N-H···N hydrogen bonds, π-π stacking, Halogen-π interactions[1][2]

Z = Number of molecules in the unit cell.

Experimental Protocols

The synthesis and crystallization of halogenated pyridines are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The methodologies can vary depending on the specific derivative.

General Synthesis of Halogenated Pyridines

The synthesis of halogenated pyridines often involves electrophilic halogenation of the pyridine ring. Due to the electron-deficient nature of the pyridine ring, these reactions may require harsh conditions, such as high temperatures and the presence of strong acids or catalysts. For instance, the bromination of pyridine can be achieved using bromine in the presence of a Lewis acid. The specific substitution pattern is directed by the existing substituents on the pyridine ring.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. The choice of solvent is crucial and is often determined empirically. Common solvents for halogenated pyridines include ethanol, methanol, chloroform, and ethyl acetate. The process involves dissolving the purified compound in a minimal amount of the chosen solvent, sometimes with gentle heating, followed by slow cooling or allowing the solvent to evaporate over several days in a dust-free environment.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the precise atomic coordinates and molecular geometry.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow from the synthesis of a halogenated pyridine derivative to its crystal structure analysis and comparison.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis synthesis Synthesis of Halogenated Pyridine purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (X-ray Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Analysis of Intermolecular Interactions structure_solution->data_analysis comparison Comparison with Related Structures data_analysis->comparison

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for assessing the purity of 2,5-Dibromo-3-chloropyridine, a crucial intermediate in pharmaceutical and organic synthesis. The selection of an appropriate analytical method is critical for quality control, ensuring the reliability and reproducibility of subsequent synthetic steps. This document outlines the principles, detailed experimental protocols, and comparative performance of the most relevant analytical methods for this compound.

Introduction to this compound

This compound is a halogenated pyridine derivative with the molecular formula C₅H₂Br₂ClN.[1][2] It is a solid at room temperature and finds application as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Given its role as a synthetic intermediate, ensuring its purity is paramount to avoid the introduction of unwanted side products in a synthetic sequence. Common purity specifications for commercially available this compound are typically in the range of 97-98%.[1]

Key Analytical Techniques for Purity Assessment

The primary analytical techniques for determining the purity of organic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these methods offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and the nature of the information they provide.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For halogenated pyridines, Reverse-Phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their polarity.[3]

Experimental Protocol: RP-HPLC with UV Detection

Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for purity assessment by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing information on both the identity and quantity of components in a sample.[4] For halogenated compounds, GC-MS is particularly effective.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify volatile impurities in this compound.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation:

    • Dissolve approximately 5 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities can be tentatively identified by comparing their mass spectra to spectral libraries.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Integrate TIC Peaks detect->integrate library_search Mass Spectral Library Search detect->library_search calculate Calculate % Purity integrate->calculate

Caption: Workflow for purity assessment by GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is an absolute method for purity determination that does not require a reference standard for the analyte itself.[5] It provides a direct measure of purity based on the integration of signals from the analyte relative to a certified internal standard.[5]

Experimental Protocol: ¹H qNMR Analysis

Objective: To determine the absolute purity of this compound using an internal standard.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Solvents:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a low water content.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

    • Dissolve both the sample and the internal standard in a known volume of deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation for accurate integration.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.

Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for purity assessment by qNMR.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the need for absolute quantification, identification of unknown impurities, and available instrumentation.

Parameter HPLC-UV GC-MS Quantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and column interaction, mass-based detection.Quantification based on the integral of NMR signals relative to an internal standard.[5]
Primary Information Purity (relative), retention time.Purity (relative), molecular weight, structural fragments.Absolute purity, structural confirmation.
Typical Purity Range 95-99.9%95-99.9%98.5-99.9+%
Key Advantage Robust, widely available, good for routine quality control.Excellent for identifying volatile impurities, high sensitivity.Absolute quantification without a specific reference standard for the analyte.[5]
Key Limitation Requires a chromophore for UV detection; relative quantification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods; requires a high-field NMR.
Impurity Identification Based on retention time comparison with standards.Tentative identification through mass spectral library matching.Structural elucidation of impurities if present at sufficient concentration.

Potential Impurities in this compound

The synthesis of halogenated pyridines can result in various process-related impurities. For this compound, potential impurities could include:

  • Isomeric Impurities: Other dibromo-chloro-pyridine isomers.

  • Incompletely Halogenated Species: Monobromo-chloropyridines or dibromopyridines.

  • Over-halogenated Species: Tribromo-chloropyridines.

  • Starting Materials and Reagents: Residual starting materials from the synthetic route. For instance, the synthesis of 2,5-dibromopyridine often starts from 2-aminopyridine, and impurities like 2-amino-3,5-dibromopyridine can be formed.[6]

The chosen analytical method should be capable of separating the main compound from these potential impurities to ensure an accurate purity assessment.

Conclusion

A multi-technique approach is often the most comprehensive strategy for the purity assessment of this compound. HPLC is well-suited for routine quality control and the quantification of known impurities. GC-MS is invaluable for the identification of volatile and thermally stable impurities. qNMR provides an accurate, absolute measure of purity and can be used as a primary method for the qualification of reference standards. The selection of the most appropriate technique or combination of techniques will depend on the specific goals of the analysis, the stage of drug development, and regulatory requirements.

References

Spectroscopic Data for 2,5-Dibromo-3-chloropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dibromo-3-chloropyridine is a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such compounds. This guide will cover the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The predictions are based on a comparative analysis with related compounds, including 2,5-dibromopyridine and 2,3-dibromo-5-chloropyridine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The substitution pattern will dictate their chemical shifts and coupling constants.

Table 1: Comparison of ¹H NMR Data for Halogenated Pyridines

CompoundH-4 Chemical Shift (ppm)H-6 Chemical Shift (ppm)J-coupling (Hz)
This compound (Predicted) ~ 8.0 - 8.2~ 8.4 - 8.6~ 2-3 Hz (⁴J)
2,5-Dibromopyridine[1]7.9 (dd, J = 8.5, 2.5 Hz, 1H)8.4 (d, J = 2.5 Hz, 1H)H3-H4: 8.5, H4-H6: 0.5, H3-H6: 2.5
2,3-Dibromo-5-chloropyridine[2]8.1 (d, J = 2.4 Hz, 1H)8.3 (d, J = 2.4 Hz, 1H)2.4

Analysis and Prediction:

In this compound, the proton at the C-4 position is expected to be a doublet, coupled to the proton at the C-6 position with a small meta-coupling constant (⁴J). The proton at C-6 will also appear as a doublet due to the same coupling. The electron-withdrawing effects of the three halogen substituents will deshield both protons, shifting their signals downfield into the 8.0-8.6 ppm range. The chlorine at C-3 will have a notable deshielding effect on the C-4 proton, while the bromine at C-5 will influence the C-4 and C-6 protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low symmetry of this compound, five distinct signals are expected in the spectrum.

Table 2: Comparison of ¹³C NMR Data for Halogenated Pyridines

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)
This compound (Predicted) ~145-150~130-135~140-145~120-125~150-155
5-Bromo-2-chloropyridine[3]151.7140.2140.2117.8150.3
2-Chloropyridine[4]152.1124.2139.1122.9149.7

Analysis and Prediction:

The chemical shifts of the carbon atoms are significantly influenced by the attached halogens. Carbons directly bonded to bromine (C-2 and C-5) and chlorine (C-3) will show shifts determined by the electronegativity and heavy atom effects of these substituents. The C-2, C-3, and C-5 signals are expected to be in the regions typical for halogenated pyridines. The C-4 and C-6 carbons, being adjacent to the halogenated carbons, will also experience downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the pyridine ring and the carbon-halogen bonds.

Table 3: Key IR Absorption Bands for Halogenated Pyridines

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundReference Compound Data (cm⁻¹)
C-H stretching (aromatic)3050 - 31503055 (2-chloropyridine)[5]
C=C and C=N stretching (ring)1550 - 1600, 1450 - 15001575, 1460 (substituted pyridines)[5]
C-Cl stretching700 - 800750 (2-chloropyridine)[5]
C-Br stretching500 - 650620 (2-bromopyridine)[5]

Analysis and Prediction:

The IR spectrum of this compound is expected to show characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹. The pyridine ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The presence of multiple halogen substituents will likely result in a complex fingerprint region. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, providing evidence for their presence in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which is particularly useful for confirming the presence and number of halogen atoms due to their characteristic isotopic patterns.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zIsotopic Pattern
[M]⁺269, 271, 273, 275Characteristic pattern for two bromine and one chlorine atom
[M-Br]⁺190, 192, 194Pattern for one bromine and one chlorine atom
[M-Cl]⁺234, 236, 238Pattern for two bromine atoms
[C₅H₂N]⁺76Pyridine ring fragment

Analysis and Prediction:

The molecular ion peak ([M]⁺) will exhibit a distinctive isotopic cluster due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This will result in a complex pattern of peaks that can be simulated to confirm the elemental composition. Common fragmentation pathways would involve the loss of halogen atoms, leading to fragment ions such as [M-Br]⁺ and [M-Cl]⁺, which will also show characteristic isotopic patterns.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for halogenated pyridines.

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Acquisition:

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source where it is bombarded with high-energy electrons.

    • ESI-MS: Infuse the sample solution directly into the ESI source.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic patterns with theoretical patterns for the expected elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) purification->ms Molecular Weight & Formula ir Infrared (IR) Spectroscopy purification->ir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Connectivity & Environment data_analysis Spectral Data Analysis & Comparison ms->data_analysis ir->data_analysis nmr->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polysubstituted pyridines is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Among these, 2,5-Dibromo-3-chloropyridine presents a unique synthetic challenge due to the presence of three halogen atoms with differential reactivity. The selective cross-coupling at these positions is paramount for the development of complex molecular architectures. This guide offers a comparative overview of palladium catalyst systems applicable to the cross-coupling of this compound, drawing upon data from analogous di- and tri-halogenated pyridine systems to provide a predictive framework for catalyst selection and reaction optimization.

Introduction to Cross-Coupling of Polysubstituted Pyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] The reactivity of the carbon-halogen bond in these reactions generally follows the trend I > Br > Cl > F, which is attributed to the decreasing bond dissociation energy.[2] In the case of this compound, the two C-Br bonds are expected to be more reactive than the C-Cl bond. The electronic environment of the pyridine ring further influences the reactivity, with the positions ortho and para to the nitrogen atom being more activated towards certain coupling reactions.

Performance Comparison of Palladium Catalyst Systems

The choice of the palladium precursor and, critically, the ancillary ligand is a determining factor for the success and selectivity of the cross-coupling reaction. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have shown remarkable efficacy in the coupling of challenging substrates like polyhalogenated pyridines.[3]

Below is a summary of the performance of various palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig amination reactions of analogous di- and tri-halogenated pyridines. This data provides valuable insights into potential catalyst systems for this compound.

Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Halogenated Pyridines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateProduct Yield (%)Ref.
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O80125-Bromo-2-chloropyrimidine85[2]
Pd₂(dba)₃RuPhosNaOtBuToluene100182,5-dibromopyrimidine75 (mono-amination)[2]
Pd(OAc)₂PPh₃Na₂CO₃aq. IPAReflux34-carboxylphenylboronic acid~70 (initial) to 88 (optimized)[4]
Pd-PEPPSI-IPrIPrK₂CO₃Dioxane/H₂O60-100122,4-dichloropyridineVariable (C4 selective)[5][6]
Pd/CPPh₃NaOHNMP/H₂O12042-chloro-6-methoxypyridine90[7]

Table 2: Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Halogenated Pyridines

Catalyst SystemLigandBaseSolventTemp. (°C)AmineSubstrateProduct Yield (%)Ref.
Pd₂(dba)₃BINAPNaOtBuToluene100Desired amine5-bromo-2-chloropyrimidineNot specified[2]
Pd(OAc)₂RuPhosNaOtBuTolueneElevatedDesired amine2,5-dibromopyrimidineNot specified[2]
Pd(OAc)₂CyPFtBu (JosiPhos)Not specifiedNot specifiedNot specifiedPrimary amines, amides, etc.Heteroaryl chloridesHigh turnover numbers[8]
Pd(OAc)₂JohnPhos or CyJohnPhosNot specifiedNot specifiedNot specifiedVarious aminesAryl chloridesNot specified[8]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of cross-coupling reactions. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, adapted for the context of halogenated pyridines.

General Procedure for Suzuki-Miyaura Coupling:

A dry Schlenk flask is charged with the halogenated pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).[2] The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%), is added.[2] Anhydrous solvent, such as a 4:1 mixture of 1,4-dioxane and water, is introduced via syringe.[2] The reaction mixture is then heated to the desired temperature and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination:

A Schlenk tube is charged with the halogenated pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).[2] The tube is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene) is then added. The reaction mixture is heated to the specified temperature and stirred for the required time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is separated, dried, and concentrated. The resulting crude product is purified by an appropriate method, such as column chromatography.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates a generalized experimental workflow for the palladium-catalyzed cross-coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk flask with This compound, Coupling Partner, and Base B Evacuate and backfill with inert gas A->B C Add Palladium Catalyst and Ligand B->C D Add Anhydrous Solvent C->D E Heat to desired temperature and stir D->E F Monitor reaction progress (TLC, GC-MS) E->F G Cool to room temperature F->G H Dilute with organic solvent and wash with water/brine G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J K K J->K Characterization (NMR, MS)

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

References

Electrochemical Properties of 2,5-Dibromo-3-chloropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 2,5-Dibromo-3-chloropyridine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related halogenated pyridines to infer its electrochemical behavior. The principles of electrochemistry suggest that the nature and position of halogen substituents significantly influence the redox potentials of the pyridine ring. This document summarizes the expected electrochemical characteristics, compares them with those of other halogenated pyridines, and provides a detailed experimental protocol for interested researchers to conduct their own investigations.

Comparison of Electrochemical Properties

The electrochemical behavior of halogenated pyridines is characterized by the reduction of the pyridine ring and the reductive cleavage of the carbon-halogen bonds. The reduction potentials are sensitive to the type of halogen and its position on the pyridine ring. Generally, electron-withdrawing groups like halogens facilitate the reduction of the pyridine ring, making the reduction potentials less negative.

The following table summarizes the electrochemical reduction potentials for a selection of halogenated pyridines to provide a comparative context. These values were obtained by cyclic voltammetry in non-aqueous solvents.

CompoundPeak Reduction Potential (V vs. reference electrode)Notes
Pyridine~ -2.5 to -2.7 (vs. Ag/AgCl or SCE)Reduction of the aromatic ring.
2-ChloropyridineLess negative than pyridineThe chloro group facilitates reduction.
3-ChloropyridineLess negative than pyridineThe chloro group facilitates reduction.
2-BromopyridineLess negative than pyridineThe bromo group facilitates reduction.
3-BromopyridineLess negative than pyridineThe bromo group facilitates reduction.
Pentachloropyridine-1.7 (vs. SCE)Electrolytic reduction selectively removes the 4-position chlorine.[1]
This compound Predicted to be less negative than di-halogenated pyridines The presence of three halogens should significantly ease reduction. The reduction may proceed in multiple steps, corresponding to the cleavage of the different C-Hal bonds.

Note: The exact reduction potentials can vary depending on the experimental conditions, including the solvent, supporting electrolyte, and electrode material.

Experimental Protocols

For researchers interested in determining the precise electrochemical properties of this compound, the following is a detailed protocol for cyclic voltammetry, a standard technique for such investigations.

Objective: To determine the reduction and oxidation potentials of this compound.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrochemical Cell: A three-electrode cell

  • Potentiostat: A device capable of performing cyclic voltammetry

  • Solvent: Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) of high purity.[2]

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

  • Analyte: this compound (1-5 mM solution)

  • Inert Gas: High-purity nitrogen or argon

Procedure:

  • Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF₆) in the chosen anhydrous solvent to a final concentration of 0.1 M.

  • Analyte Solution Preparation: Prepare a 1-5 mM solution of this compound in the electrolyte solution.

  • Electrode Polishing: Polish the working electrode (glassy carbon) with alumina slurry on a polishing pad, rinse thoroughly with deionized water and then the solvent being used, and dry completely.

  • Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

  • Deoxygenation: Purge the analyte solution with the inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the potential range for the scan. For reduction, a typical starting point would be from 0 V to -2.5 V. For oxidation, a scan from 0 V to +2.0 V could be initiated. The exact range may need to be adjusted based on the observed electrochemical events.

    • Set the scan rate, typically starting at 100 mV/s. A range of scan rates (e.g., 25, 50, 100, 200 mV/s) should be used to investigate the nature of the electrochemical processes.

    • Initiate the scan and record the cyclic voltammogram (a plot of current vs. potential).

  • Data Analysis:

    • Identify the peak potentials for any reduction (cathodic) and oxidation (anodic) events.

    • Analyze the relationship between the peak current and the square root of the scan rate to determine if the process is diffusion-controlled.

    • Assess the reversibility of the redox events by examining the separation between the anodic and cathodic peak potentials and the ratio of their peak currents.

Mandatory Visualizations

The following diagrams illustrate the general workflow of a cyclic voltammetry experiment and the expected reductive pathway for a polyhalogenated pyridine.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte & Electrolyte Solution B Polish Working Electrode A->B C Assemble 3-Electrode Cell B->C D Deoxygenate Solution (N2 or Ar Purge) C->D E Connect to Potentiostat D->E F Set Scan Parameters (Potential Range, Scan Rate) E->F G Run Cyclic Voltammetry F->G H Record Voltammogram (Current vs. Potential) G->H I Identify Peak Potentials (Ep,a, Ep,c) H->I J Analyze Scan Rate Dependence I->J K Determine Redox Properties J->K

Caption: A generalized workflow for electrochemical analysis using cyclic voltammetry.

reductive_pathway A This compound B Radical Anion A->B + e- C Loss of Halide (Br- or Cl-) B->C D Halogenated Pyridyl Radical C->D E Further Reduction & Halide Loss D->E + e-, + H+ F Pyridine E->F ...

Caption: A plausible reductive pathway for this compound.

References

theoretical calculations on the electronic structure of 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the theoretical and experimental investigation of the electronic structure of 2,5-Dibromo-3-chloropyridine. Due to the limited availability of specific studies on this compound, this document outlines a proposed research plan, comparing it with structurally similar, better-characterized halogenated pyridines: 2,5-dichloro-3-bromopyridine and 2,3,5-trichloropyridine. The methodologies and data presentation formats detailed herein are intended to guide future research and provide a basis for objective comparison.

Introduction

Halogenated pyridines are a critical class of heterocyclic compounds in medicinal chemistry and materials science. The nature and position of halogen substituents significantly influence their electronic properties, reactivity, and biological activity. This compound is a valuable synthetic intermediate, yet a detailed understanding of its electronic structure is lacking. This guide proposes a comparative study to elucidate these properties, benchmarking them against related pyridine derivatives. A thorough analysis of its electronic characteristics will enable a more rational design of novel pharmaceuticals and functional materials.

Comparative Analytes

To provide a meaningful comparison, the following molecules are proposed for parallel theoretical and experimental investigation:

  • Target Molecule: this compound

  • Alternative 1: 2,5-dichloro-3-bromopyridine

  • Alternative 2: 2,3,5-trichloropyridine

These alternatives are chosen due to their structural similarity, allowing for a systematic evaluation of the effect of different halogen substitutions on the pyridine ring's electronic properties.

Theoretical Calculations: A Comparative Framework

Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure of molecules. The following table outlines the key parameters to be calculated for a comparative analysis.

Table 1: Comparison of Calculated Electronic Properties
ParameterThis compound2,5-dichloro-3-bromopyridine2,3,5-trichloropyridine
Ground State Energy (Hartree) Calculated ValueCalculated ValueCalculated Value
HOMO Energy (eV) Calculated ValueCalculated ValueCalculated Value
LUMO Energy (eV) Calculated ValueCalculated ValueCalculated Value
HOMO-LUMO Gap (eV) Calculated ValueCalculated ValueCalculated Value
Dipole Moment (Debye) Calculated ValueCalculated ValueCalculated Value
Mulliken Atomic Charges (e)
NCalculated ValueCalculated ValueCalculated Value
C2Calculated ValueCalculated ValueCalculated Value
C3Calculated ValueCalculated ValueCalculated Value
C4Calculated ValueCalculated ValueCalculated Value
C5Calculated ValueCalculated ValueCalculated Value
C6Calculated ValueCalculated ValueCalculated Value

Experimental Characterization: A Comparative Approach

Spectroscopic techniques provide empirical data to validate and complement theoretical calculations. The following table summarizes the key experimental data points for comparison.

Table 2: Comparison of Experimental Spectroscopic Data
ParameterThis compound2,5-dichloro-3-bromopyridine2,3,5-trichloropyridine
¹H-NMR Chemical Shifts (ppm) Experimental ValueExperimental ValueExperimental Value
¹³C-NMR Chemical Shifts (ppm) Experimental ValueExperimental ValueExperimental Value
FT-IR Vibrational Frequencies (cm⁻¹)
C-H stretchingExperimental ValueExperimental ValueExperimental Value
C=N stretchingExperimental ValueExperimental ValueExperimental Value
C-X stretching (X=Cl, Br)Experimental ValueExperimental ValueExperimental Value
UV-Vis Absorption Maxima (nm) Experimental ValueExperimental ValueExperimental Value

Detailed Methodologies

Theoretical Calculations Protocol

All calculations should be performed using a consistent level of theory to ensure comparability.

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[1]

  • Basis Set: 6-311++G(d,p) for all atoms to adequately describe the electronic distribution, including polarization and diffuse functions.[2]

  • Geometry Optimization: The molecular geometry of each compound will be fully optimized in the gas phase without any symmetry constraints. Frequency calculations should be performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Electronic Properties:

    • Molecular Orbitals (HOMO, LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals will be determined from the optimized structures.

    • Dipole Moment: The total dipole moment will be calculated.

    • Mulliken Population Analysis: To determine the partial atomic charges.

Experimental Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: A 400 MHz or higher spectrometer.

    • ¹H NMR: Acquire spectra with a 30-degree pulse angle and a 1-second relaxation delay.

    • ¹³C NMR: Acquire proton-decoupled spectra with a 45-degree pulse angle and a 2-second relaxation delay.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples.

    • Instrumentation: An FT-IR spectrometer with a resolution of 4 cm⁻¹.

    • Data Acquisition: Record spectra in the 4000-400 cm⁻¹ range, co-adding 32 scans for a good signal-to-noise ratio. A background spectrum of the empty ATR crystal should be subtracted.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compounds in a suitable solvent such as ethanol or cyclohexane.

    • Instrumentation: A dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Scan the wavelength range from 200 to 400 nm.

Visualizing the Research Workflow

The following diagram illustrates the proposed workflow for the comparative study of the electronic structure of this compound and its alternatives.

G cluster_compounds Compound Selection cluster_theory Theoretical Calculations cluster_experiment Experimental Characterization cluster_analysis Comparative Analysis C1 This compound T1 Geometry Optimization (DFT/B3LYP) C1->T1 E1 NMR Spectroscopy (¹H, ¹³C) C1->E1 E2 FT-IR Spectroscopy C1->E2 E3 UV-Vis Spectroscopy C1->E3 C2 2,5-dichloro-3-bromopyridine C2->T1 C2->E1 C2->E2 C2->E3 C3 2,3,5-trichloropyridine C3->T1 C3->E1 C3->E2 C3->E3 T2 Electronic Properties Calculation (HOMO, LUMO, Dipole Moment, Charges) T1->T2 A1 Data Tabulation & Comparison T2->A1 E1->A1 E2->A1 E3->A1 A2 Structure-Property Relationship Analysis A1->A2 A3 Publication of Findings A2->A3

Caption: Workflow for the comparative electronic structure analysis.

Conclusion

This guide outlines a systematic approach for the comprehensive characterization of the electronic structure of this compound through a combination of theoretical calculations and experimental spectroscopy. By comparing its properties with those of 2,5-dichloro-3-bromopyridine and 2,3,5-trichloropyridine, this study will provide valuable insights into the influence of halogen substitution patterns on the electronic landscape of the pyridine ring. The resulting data will be crucial for the rational design of new molecules with tailored properties for applications in drug development and materials science.

References

A Comparative Guide to the Reactivity of 2,5-Dibromo-3-chloropyridine and Other Dihalopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the synthesis of novel therapeutics and functional materials. Among the myriad of building blocks available, dihalopyridines offer multiple reaction sites for diversification through cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 2,5-Dibromo-3-chloropyridine alongside other common dihalopyridines in palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While direct comparative experimental data for this compound is limited in the literature, this guide infers its reactivity based on established principles and data from analogous compounds.

General Principles of Reactivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyridine ring.

  • Halogen Reactivity: The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) center is I > Br > Cl. This trend is attributed to the decreasing carbon-halogen bond strength down the group.

  • Positional Reactivity: The electron-deficient nature of the pyridine ring influences the reactivity of the halogenated positions. Generally, the reactivity order is 4- > 2- > 3-position. For dihalopyridines, the positions ortho (2- and 6-) and para (4-) to the nitrogen are more activated towards oxidative addition.

In the case of This compound , the presence of two different halogens (bromine and chlorine) and their specific substitution pattern creates a unique reactivity profile. The electron-withdrawing nature of the chlorine atom at the 3-position is expected to influence the electron density at the adjacent C2 and C5 positions, thereby modulating the reactivity of the C-Br bonds. Based on general principles, the C-Br bonds are significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Between the two C-Br bonds, the one at the 2-position is generally more activated than the one at the 5-position.

Comparative Data on Dihalopyridine Reactivity

The following table summarizes experimental data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions on various dihalopyridines, providing a baseline for understanding the potential reactivity of this compound.

DihalopyridineReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,6-Dibromopyridine Suzuki-MiyauraPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~70-80 (mono-arylated)[1]
2,6-Dibromopyridine Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10024>90 (di-arylated)[1]
2,5-Dibromopyridine Suzuki-MiyauraArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to good[2]
2,3-Dichloropyridine SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF1003GoodInferred from similar reactions[3]
2,6-Dibromopyridine Buchwald-HartwigMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-110-High[4]
2-Bromo-6-methylpyridine Buchwald-Hartwig(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[5]

Experimental Protocols

Below are detailed experimental protocols for the key cross-coupling reactions discussed. These are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a Dihalopyridine (General Procedure)
  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the dihalopyridine (1.0 equiv.), the arylboronic acid (1.1-2.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1][6]

Sonogashira Coupling of a Dihalopyridine (General Procedure)
  • To a Schlenk flask under an inert atmosphere, add the dihalopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add the solvent (e.g., anhydrous and degassed THF or DMF) and the base (e.g., Et₃N or DIPA, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to the desired temperature (e.g., 25-100 °C) until the starting material is consumed.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the alkynylated pyridine.[7][8]

Buchwald-Hartwig Amination of a Dihalopyridine (General Procedure)
  • In a glovebox or under an inert atmosphere, add the dihalopyridine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP or Xantphos), and the base (e.g., NaOtBu or Cs₂CO₃) to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.2 equiv.).

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.[4][5]

Visualizations

Experimental Workflow

G reagents Combine Dihalopyridine, Coupling Partner, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

G pd0 Pd(0)L_n add Oxidative Addition pd2 R-Pd(II)L_n-X pd0->pd2 R-X trans Transmetalation pd2r R-Pd(II)L_n-R' pd2->pd2r R'-M pd2r->pd0 reduct Reductive Elimination product R-R' reduct->product

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

References

Safety Operating Guide

Proper Disposal of 2,5-Dibromo-3-chloropyridine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2,5-Dibromo-3-chloropyridine, a halogenated pyridine compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following guidelines are synthesized from safety data sheets (SDS) for structurally similar compounds and are intended to provide a comprehensive operational plan. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Immediate Safety and Hazard Information

This compound and related halogenated pyridines are classified as hazardous materials. Handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification Summary

Hazard StatementClassification
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2][3][4]
Environmental HazardShould not be released into the environment.[1]

Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Eye/Face ProtectionChemical safety goggles or a face shield.[1][2]
Skin ProtectionChemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat to ensure full skin coverage.[1][2]
Respiratory ProtectionUse only in a well-ventilated area or with appropriate respiratory protection if dust or vapors are generated.[2][3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that involves careful segregation, containerization, and coordination with your institution's EHS department.

1. Waste Identification and Segregation:

  • Classify this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) as hazardous waste.

  • This waste must be segregated from non-hazardous waste and other chemical waste streams.

  • Crucially, collect halogenated organic waste, such as this compound, separately from non-halogenated organic solvents. [1]

2. Containerization:

  • Use a designated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene or glass).[1]

  • The container must have a tightly sealing cap.

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name, "this compound," and list the associated hazards (e.g., "Toxic," "Irritant") on the label.[1]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][5]

  • This area should be away from incompatible materials, such as strong oxidizing agents.

4. Disposal:

  • Do not dispose of this compound down the drain or in regular trash.[2]

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • The recommended method of disposal is through an approved waste disposal plant, often involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[2]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][4]

  • Carefully collect the absorbent material and any contaminated soil or surfaces.[2]

  • Place the collected material into a sealed and properly labeled hazardous waste container for disposal.[1]

Disposal Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_prep Preparation and Handling cluster_waste_gen Waste Generation cluster_disposal_process Disposal Process cluster_spill Spill Scenario cluster_final Final Disposition start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Pure compound or contaminated materials) fume_hood->waste_generated segregate Segregate as Halogenated Organic Waste waste_generated->segregate containerize Place in a Labeled, Sealed, Compatible Waste Container segregate->containerize storage Store in Designated Hazardous Waste Accumulation Area containerize->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal Disposal by Approved Waste Management Facility contact_ehs->disposal spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect Collect Contaminated Material contain->collect collect->containerize

References

Personal protective equipment for handling 2,5-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Dibromo-3-chloropyridine

This guide provides critical safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and regulatory compliance. The information is compiled from safety data sheets and general protocols for handling halogenated pyridine derivatives.

Hazard Summary: this compound is a hazardous substance that requires careful handling. It is known to cause skin and serious eye irritation, and may cause respiratory irritation if inhaled.[1][2][3] It is also harmful if swallowed.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[4][5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before each use.[4][6][7]
Body Laboratory CoatA fully buttoned, flame-retardant lab coat should be worn to protect skin.[4][6][7]
Respiratory Chemical Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation.[2][4][6]
RespiratorIf a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[4][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

1. Preparation and Engineering Controls:

  • Ventilation: Confirm that the chemical fume hood is operational and certified. All work with this compound must be performed within the fume hood.[2][4]
  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6][8]
  • Gather Materials: Collect all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood before handling the chemical.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.
  • Weighing and Transfer: Carefully weigh the solid this compound within the fume hood. Use a spatula for transfers to prevent generating dust. Avoid breathing any dust or vapors.[2]
  • Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing.
  • Container Management: Keep the container of this compound tightly closed when not in use.[2][6]

3. Cleanup:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.
  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items, such as gloves, in the designated hazardous waste container.
  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6][9]

Emergency Procedures

In the event of accidental exposure, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[4][9]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][10]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[5]

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and disposable labware, are to be treated as hazardous waste.[5]
  • This halogenated organic waste must be segregated from non-halogenated and other incompatible waste streams.[5][11]

2. Containerization:

  • Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container.[5][8] The container should be made of a compatible material such as glass or high-density polyethylene.[5]
  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and identify the associated hazards (e.g., Irritant, Toxic).[5][11]

3. Storage and Disposal:

  • Keep the waste container tightly sealed except when adding waste.[11]
  • Store the container in a designated, well-ventilated, and secure hazardous waste accumulation area away from incompatible materials.[5][8]
  • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[2][5]

4. Spill Management:

  • Small Spills (inside a fume hood): Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[6] Do not use combustible materials.[6] Collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[5]
  • Large Spills: Evacuate the immediate area and alert colleagues and the laboratory supervisor.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Check Emergency Equipment prep1->prep2 prep3 Gather All Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh Solid Compound prep4->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.